TCO-PEG6-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H43NO10 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H43NO10/c26-23(27)8-10-29-12-14-31-16-18-33-20-21-34-19-17-32-15-13-30-11-9-25-24(28)35-22-6-4-2-1-3-5-7-22/h1-2,22H,3-21H2,(H,25,28)(H,26,27)/b2-1- |
InChI Key |
ACASMHHVQBAVOG-UPHRSURJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
TCO-PEG6-acid: A Technical Guide to its Mechanism of Action and Applications in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
TCO-PEG6-acid is a heterobifunctional linker that plays a pivotal role in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its mechanism of action is centered around two key functional groups: the trans-cyclooctene (B1233481) (TCO) group and the terminal carboxylic acid, which are separated by a six-unit polyethylene (B3416737) glycol (PEG6) spacer.
The primary utility of this compound lies in its ability to participate in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2] This reaction occurs between the strained TCO ring (the dienophile) and an electron-deficient diene, most commonly a tetrazine.[1][3] The IEDDA reaction is exceptionally fast and proceeds with high selectivity under physiological conditions without the need for a catalyst, making it ideal for applications in complex biological systems.[2][3]
The carboxylic acid moiety of this compound provides a versatile handle for conjugation to biomolecules containing primary amines, such as proteins, antibodies, and peptides.[4] This is typically achieved through standard carbodiimide (B86325) chemistry, for example, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.[5]
The PEG6 spacer enhances the aqueous solubility of the molecule and provides a flexible linker that minimizes steric hindrance during conjugation and subsequent biological interactions.[4][6]
Quantitative Data
Summarized below are key quantitative parameters related to the TCO-tetrazine ligation and the stability of the TCO moiety. It is important to note that the reaction kinetics can be influenced by the specific tetrazine derivative used and the reaction conditions.
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k₂) | ~2000 M⁻¹s⁻¹ | Reaction between TCO and dipyridyl tetrazine in 9:1 methanol/water. | [1] |
| TCO Moiety Stability | The half-life of TCO is short as it can isomerize to the less reactive cis-cyclooctene (CCO). Long-term storage of TCO-containing compounds is not recommended. | General observation for TCO compounds. | [2][7][8][9] |
| Purity | ≥95% | As supplied by manufacturers. | [1] |
Experimental Protocols
Two-Step Antibody Conjugation using this compound and a Tetrazine-labeled Payload
This protocol outlines the conjugation of this compound to an antibody, followed by the bioorthogonal ligation of a tetrazine-functionalized payload.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 2-Mercaptoethanol (B42355) or hydroxylamine)
-
Tetrazine-labeled payload (e.g., a cytotoxic drug, fluorescent dye)
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Protocol:
Step 1: Activation of this compound
-
Equilibrate EDC and NHS (or Sulfo-NHS) to room temperature.
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
In a separate tube, dissolve EDC and NHS in Activation Buffer.
-
Add the this compound stock solution to the EDC/NHS mixture. A typical molar ratio would be 1:2:2 (this compound:EDC:NHS).
-
Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.
Step 2: Conjugation of Activated this compound to the Antibody
-
Buffer exchange the antibody into the Coupling Buffer using a spin desalting column. The antibody concentration should typically be 1-5 mg/mL.[3]
-
Add the activated this compound solution to the antibody solution. A 20-fold molar excess of the TCO-linker is often used.[3]
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution (e.g., a final concentration of 10-20 mM 2-mercaptoethanol or hydroxylamine).[5]
-
Remove excess, unreacted this compound and byproducts by purifying the TCO-labeled antibody using a spin desalting column equilibrated with Coupling Buffer.
Step 3: Bioorthogonal Ligation with Tetrazine-Payload
-
Dissolve the tetrazine-labeled payload in a compatible solvent (e.g., DMSO).
-
Add the tetrazine-payload solution to the purified TCO-labeled antibody. A slight molar excess of the tetrazine-payload (e.g., 1.5 to 3-fold) is typically used.
-
Incubate for 1 hour at room temperature. The reaction progress can often be monitored by a color change, as the characteristic color of the tetrazine disappears upon reaction.[3]
-
Purify the final antibody-payload conjugate using a desalting column or other appropriate chromatography method to remove any unreacted tetrazine-payload.
Step 4: Characterization
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and integrity of the conjugate using SDS-PAGE.
-
Confirm the retention of antibody binding affinity through methods such as ELISA or flow cytometry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.
Caption: Workflow for two-step antibody-drug conjugation.
Caption: Logical relationships of this compound functionalities and applications.
References
- 1. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 2. TCO-PEG6-amine, 2353409-94-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCO-PEG6-DBCO | BroadPharm [broadpharm.com]
- 8. TCO-PEG6-NHS ester, 2353409-96-6 | BroadPharm [broadpharm.com]
- 9. TCO-PEG24-acid | BroadPharm [broadpharm.com]
An In-Depth Technical Guide to TCO-PEG6-acid and the Inverse Electron Demand Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in bioconjugation, offering unparalleled reaction kinetics and bioorthogonality. Among the various reagents developed for this "click chemistry" reaction, TCO-PEG6-acid stands out for its versatility and favorable properties. This technical guide provides a comprehensive overview of the this compound iEDDA reaction, including its mechanism, quantitative data, detailed experimental protocols, and key applications.
Core Principles of the TCO-Tetrazine iEDDA Reaction
The iEDDA reaction is a cycloaddition between an electron-rich dienophile and an electron-poor diene.[1] In the context of bioconjugation, the most prominent example is the reaction between a strained trans-cyclooctene (B1233481) (TCO), the dienophile, and a tetrazine (Tz), the diene.[2] This reaction is characterized by its exceptionally fast kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[2][3]
Key Features of the TCO-Tetrazine iEDDA Reaction:
-
Bioorthogonality: The TCO and tetrazine moieties are highly selective for each other and do not react with native functional groups found in biological systems, ensuring precise and targeted conjugation.[1][2]
-
Rapid Kinetics: The inherent ring strain of the TCO molecule drives the reaction forward at a remarkable pace, enabling efficient labeling even at low concentrations.[2][4]
-
Catalyst-Free: The reaction proceeds efficiently under physiological conditions (aqueous media, room temperature, neutral pH) without the need for cytotoxic catalysts like copper.[2][5]
-
Irreversibility: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, making the overall process irreversible and forming a stable covalent bond.[3][6]
The this compound molecule is a heterobifunctional linker.[7] The TCO group participates in the iEDDA reaction, while the terminal carboxylic acid allows for conjugation to primary amines (e.g., on proteins or other biomolecules) via standard amide bond formation.[7] The six-unit polyethylene (B3416737) glycol (PEG6) spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[7][8]
Quantitative Data
The efficiency and speed of the TCO-tetrazine ligation are critical for its applications. The following tables summarize key quantitative data related to reaction kinetics and the stability of TCO reagents.
Table 1: Comparative Reaction Kinetics of TCO Derivatives
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| TCO | 3,6-dipyridyl-s-tetrazine | 2,000 | 9:1 Methanol/Water | [9][10] |
| TCO-PEG-Antibody Conjugate | [¹¹¹In]In-labeled-Tetrazine | 13,000 ± 80 | PBS, 37°C | [11] |
| sTCO (strained TCO) | 3,6-dipyridyl-s-tetrazine analog | 3,300,000 | Aqueous/Organic Media | [12] |
| d-TCO (dioxolane-fused TCO) | 3,6-dipyridyl-s-tetrazine derivative | 366,000 ± 15,000 | Water, 25°C | [11][13] |
| a-TCO (axial TCO-diol) | 3,6-dipyridyl-s-tetrazine derivative | 150,000 ± 8,000 | Not specified | [11] |
Table 2: Stability of TCO Derivatives
| TCO Derivative | Condition | Stability | Reference(s) |
| d-TCO | Phosphate (B84403) buffered D₂O, pD 7.4 | No isomerization or decomposition after 14 days | [11][13] |
| d-TCO | Human serum, room temperature | >97% remained as trans-isomer after 4 days | [11] |
| d-TCO | 10 mM glutathione, pD 7.4, D₂O | 53% isomerization after 4 hours, 92% after 8 hours | [13] |
| Double-functionalized sTCO | Deuterated phosphate buffer (pH 7.4 and 6) | Stable for over 70 hours | [11] |
| Double-functionalized sTCO | 30 mM ethanethiol | 12% isomerization after 12 hours | [11] |
| TCO-conjugated Antibody | In vivo | 75% remained reactive after 24 hours | [11] |
| Various TCOs (1c, 1d) | Storage as solids | Prone to isomerization | [14] |
| Ag(I)-complexed sTCO | Storage as solids | Significantly extended shelf-life | [14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and related compounds.
Antibody Labeling with TCO-PEG-NHS Ester
This protocol describes the conjugation of a TCO moiety to a primary amine on an antibody using an N-hydroxysuccinimide (NHS) ester derivative of TCO-PEG.
Materials:
-
Antibody in amine-free buffer (e.g., PBS)
-
TCO-PEG-NHS ester
-
Anhydrous DMSO
-
0.5 M Sodium Bicarbonate (NaHCO₃), pH 8.5
-
1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Zeba Spin Desalting Columns, 40K MWCO) or dialysis cassette (10K MWCO)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.[8][16]
-
NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[16]
-
Labeling Reaction:
-
Add 0.5 M NaHCO₃ to the antibody solution to achieve a final concentration of approximately 100 mM, ensuring the pH is between 8.3 and 8.5.[16][17]
-
Add a 10- to 20-fold molar excess of the dissolved TCO-PEG-NHS ester to the antibody solution.[8]
-
Gently mix and incubate for 1-2 hours at room temperature, protected from light.[8][16]
-
-
Quenching (Optional): Add 1/10th volume of 1 M Tris-HCl, pH 8.0, to quench any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.[8][16]
-
Purification: Remove the unconjugated TCO-PEG-NHS ester using size-exclusion chromatography or dialysis.[8]
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified antibody conjugate.[8]
Surface Immobilization with this compound
This protocol outlines a two-step process for immobilizing a biomolecule onto a surface. First, the this compound is coupled to an amine-functionalized surface, and then a tetrazine-modified molecule of interest is "clicked" onto the TCO-functionalized surface.
Materials:
-
Amine-functionalized surface (e.g., aminosilane-coated glass slide)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Tetrazine-modified molecule of interest in PBS
Procedure:
-
Surface Activation of this compound:
-
Dissolve this compound in the activation buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the this compound solution.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Surface Functionalization with TCO:
-
Immediately apply the activated this compound solution to the amine-functionalized surface.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Wash the surface thoroughly with the wash buffer and then with deionized water to remove unreacted reagents.
-
-
iEDDA Click Reaction:
-
Prepare a solution of the tetrazine-modified molecule of interest in PBS (typically in the micromolar to low millimolar range).[18]
-
Apply this solution to the TCO-functionalized surface.
-
Incubate for 1-2 hours at room temperature.[18]
-
Wash the surface extensively with the wash buffer to remove any non-covalently bound molecules. The surface is now functionalized with the molecule of interest.
-
Visualizations of Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes involving the TCO-tetrazine iEDDA reaction.
Reaction Mechanism
Caption: The iEDDA reaction between TCO and tetrazine proceeds via a cycloaddition followed by a retro-Diels-Alder elimination of nitrogen gas.
Pre-targeting Experimental Workflow
Caption: A two-step pre-targeting strategy using the TCO-tetrazine iEDDA reaction for selective payload delivery.[19][20]
Live-Cell Imaging Workflow
Caption: General workflow for live-cell imaging using TCO-tetrazine click chemistry.[21][22]
Applications in Research and Drug Development
The unique properties of the this compound iEDDA reaction have led to its adoption in a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): The specificity of the reaction allows for the precise attachment of potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.[5]
-
Molecular Imaging: TCO-functionalized probes can be used for real-time tracking of biomolecules in living organisms, aiding in diagnostics and understanding disease progression.[2][23]
-
Protein and Antibody Labeling: The mild reaction conditions ensure that proteins and antibodies can be labeled with high efficiency without denaturation or loss of function.[3]
-
Drug Delivery: The PEG spacer and bioorthogonal nature of the reaction are ideal for developing sophisticated drug delivery systems that can release their payload at a specific site.[2][7]
-
Surface Immobilization: Biomolecules can be covalently attached to surfaces for applications such as biosensors, microarrays, and cell adhesion studies.[17][18]
-
PROTAC Development: TCO-PEG linkers are utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 11. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. furthlab.xyz [furthlab.xyz]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of PEG6 Linkers in TCO Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics and bioconjugation, the elegant precision of bioorthogonal chemistry has become indispensable. Among the most powerful tools in this arena are trans-cyclooctene (B1233481) (TCO) reagents, which undergo rapid and specific ligation with tetrazines. The efficacy and utility of these reagents, however, are significantly influenced by the linker connecting the TCO moiety to the biomolecule of interest. This technical guide delves into the critical role of the polyethylene (B3416737) glycol (PEG) linker, specifically the PEG6 variant, in optimizing the performance of TCO reagents for applications ranging from antibody-drug conjugates (ADCs) to advanced molecular imaging.
The Core Function of the PEG6 Linker
The inclusion of a PEG6 linker in a TCO reagent, such as TCO-PEG6-NHS ester, is a strategic design choice that imparts several crucial advantages. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, and a linker with six ethylene (B1197577) glycol units strikes a balance between providing sufficient spacing and maintaining a relatively low molecular weight.[1][2][3]
The primary roles of the PEG6 linker are:
-
Enhanced Hydrophilicity and Solubility: Many bioactive molecules, including cytotoxic payloads for ADCs, are hydrophobic.[4][5][6] The hydrophilic PEG6 chain mitigates the aggregation propensity of the resulting bioconjugate, particularly at higher drug-to-antibody ratios (DARs), ensuring its stability in aqueous environments.[3][4][6] This improved solubility is critical for both the handling of the reagent and the in vivo performance of the conjugate.[3][7]
-
Reduced Steric Hindrance: The PEG6 linker provides a flexible spacer arm that extends the TCO moiety away from the surface of the biomolecule.[7][8] This increased distance minimizes steric hindrance, allowing for more efficient reaction with its tetrazine partner.[7][8] This is particularly important when conjugating large molecules like antibodies.
-
Improved Pharmacokinetics: In the context of therapeutic agents like ADCs, PEGylation is a well-established strategy to enhance pharmacokinetic (PK) properties.[4][5][9][10] The PEG chain can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer plasma half-life.[5][9][10] This extended circulation time can result in greater accumulation of the therapeutic agent in the target tissue.[5][9][10]
-
Modulation of Immunogenicity: The PEG linker can shield the conjugated molecule from the immune system, potentially reducing the immunogenicity of the bioconjugate.[5]
Quantitative Impact of PEG Linkers
The length of the PEG linker can significantly influence the properties of a bioconjugate. While specific data for PEG6 is often part of a broader trend, the following tables summarize the general quantitative effects of PEGylation on key parameters.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Potency
| PEG Linker Length | Plasma Half-Life (t½) | In Vivo Efficacy | In Vitro Cytotoxicity (IC50) | Reference(s) |
| No PEG | Shortest | Lower | Highest Potency (Lowest IC50) | [4][9][10] |
| Short (e.g., PEG4) | Increased | Improved | Moderate Decrease in Potency | [9][10] |
| Medium (e.g., PEG6) | Moderately Increased | Generally Improved | Moderate Decrease in Potency | [4][5] |
| Long (e.g., PEG12, PEG24) | Longest | Often Further Improved | Can Significantly Decrease Potency | [5][9][10][11] |
Table 2: Physicochemical Properties Influenced by PEGylation
| Property | Effect of PEGylation | Quantitative Insight | Reference(s) |
| Solubility | Increased | Prevents aggregation of hydrophobic payloads, enabling higher DARs. | [3][4][5][6] |
| Stability | Generally Increased | Reduces propensity for aggregation and can protect against enzymatic degradation. | [6][12] |
| Reaction Kinetics (TCO-Tetrazine) | Can be Enhanced | A PEG spacer can improve the accessibility of the TCO group for reaction. Second-order rate constants for TCO-tetrazine ligation are in the range of 10³ to 10⁶ M⁻¹s⁻¹. | [1][7][13][14][15] |
| Drug-to-Antibody Ratio (DAR) | Can be Optimized | PEG linkers can enable the synthesis of ADCs with higher DARs without compromising stability. The impact on DAR can depend on the hydrophobicity of the payload and other linker components. | [6][16][17] |
Experimental Protocols
A critical application of TCO-PEG6 reagents is the labeling of proteins and antibodies. The following is a detailed methodology for the conjugation of a TCO-PEG6-NHS ester to an antibody.
Protocol: Antibody Conjugation with TCO-PEG6-NHS Ester
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG6-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation:
-
TCO-PEG6-NHS Ester Stock Solution Preparation:
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Determine the concentration of the conjugated antibody using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.[2]
-
The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using techniques such as UV-Vis spectroscopy (if the TCO reagent has a chromophore), MALDI-TOF mass spectrometry, or hydrophobic interaction chromatography (HIC).[7][22]
-
Visualizing the Role of PEG6-TCO Linkers
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Caption: Molecular components of a TCO-PEG6-NHS ester reagent.
Caption: Experimental workflow for creating an ADC using a TCO-PEG6 linker.
Caption: Simplified signaling pathway of an ADC utilizing a TCO-PEG6 linker.
Conclusion
The PEG6 linker is a pivotal component in the design of modern TCO reagents, offering a multifaceted approach to enhancing the performance of bioconjugates. By improving solubility, reducing steric hindrance, and favorably modulating pharmacokinetic properties, the PEG6 linker enables the development of more robust and effective targeted therapeutics and diagnostic agents. For researchers and drug development professionals, a thorough understanding of the role of the PEG6 linker is essential for the rational design and successful implementation of TCO-based bioconjugation strategies. The careful selection of linker technology, supported by robust experimental validation, will continue to be a driving force in the advancement of precision medicine.
References
- 1. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. furthlab.xyz [furthlab.xyz]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. The Use of Uniform PEG Compounds in the Design of ADCs | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 17. researchgate.net [researchgate.net]
- 19. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 22. researchgate.net [researchgate.net]
Harnessing Precision: A Technical Guide to the Applications of Trans-Cyclooctene (TCO) Linkers in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Trans-cyclooctene (B1233481) (TCO) linkers have emerged as a cornerstone of modern chemical biology, offering unparalleled precision and efficiency in the molecular manipulation of biological systems. Their utility is rooted in the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine partners. This powerful "click chemistry" ligation has catalyzed significant advancements in bioconjugation, targeted drug delivery, molecular imaging, and proteomics, providing a robust toolkit for researchers to probe and engineer complex biological processes.
This guide provides a comprehensive overview of TCO linker applications, detailing the underlying chemical principles, quantitative performance data, and detailed experimental protocols to facilitate their successful implementation in a research or drug development setting.
Core Principles: The TCO-Tetrazine Ligation
The foundation of TCO linker technology is its exceptionally rapid and selective reaction with a 1,2,4,5-tetrazine. This reaction, often termed the TCO-tetrazine ligation, is a bioorthogonal process, meaning it occurs efficiently within complex biological environments without interfering with or being influenced by native biochemical reactions.[1][2]
The key characteristics of this ligation include:
-
Exceptional Reaction Kinetics: The TCO-tetrazine reaction is renowned for its extraordinary speed, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, enabling efficient conjugation even at the low concentrations typical of biological systems.[1][2][3]
-
Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous media, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper, which are often required for other click chemistry reactions.[2][4]
-
High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups in biomolecules, such as amines or thiols, ensuring that conjugation is highly specific and avoids off-target modifications.[2]
-
Irreversibility and Stability: The reaction forms a stable dihydropyridazine (B8628806) bond, driven by the release of nitrogen gas, making the resulting conjugate highly stable for long-term applications.[2][3]
The mechanism proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas, forming the stable covalent linkage.
Applications in Chemical Biology
The versatility of TCO linkers has led to their widespread adoption across various disciplines.
Bioconjugation and Labeling
TCO linkers are extensively used for the precise labeling and modification of biomolecules.[5] This includes attaching fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or polyethylene (B3416737) glycol (PEG) chains to improve the solubility and pharmacokinetic properties of proteins.[1][6] Bifunctional linkers, such as TCO-PEG-Maleimide, allow for dual orthogonal reactivity, enabling the connection of thiol-containing molecules with tetrazine-modified partners.[7]
-
Protein and Antibody Labeling: TCO-NHS esters can be used to modify primary amines (e.g., lysine (B10760008) residues) on proteins and antibodies.[2] This allows for subsequent, highly specific conjugation with any tetrazine-modified molecule.
-
Surface Immobilization: Biomolecules can be attached to surfaces for diagnostic assays or screening platforms.[8]
-
Hydrogel Formation: TCO linkers can be used to crosslink polymers, forming biocompatible hydrogels for tissue engineering and 3D cell culture.[8]
Targeted Drug Delivery and Antibody-Drug Conjugates (ADCs)
In drug development, TCO linkers are instrumental in constructing ADCs.[4] These constructs typically involve a monoclonal antibody linked to a potent cytotoxic drug. The TCO-tetrazine ligation allows for site-specific conjugation, which is crucial for creating homogeneous ADCs with consistent drug-to-antibody ratios (DARs).
Many ADC strategies employ cleavable linkers, such as the Valine-Citrulline (Val-Cit) dipeptide, which is selectively cleaved by Cathepsin B, an enzyme overexpressed in many tumor cells.[9][10] This ensures that the cytotoxic payload is released preferentially inside the target cancer cells, minimizing systemic toxicity.[9]
"Click-to-Release" Prodrug Activation
A sophisticated application of TCO chemistry is in "click-to-release" systems.[11] In this approach, a therapeutic agent is caged with a TCO linker, rendering it inactive. Upon administration of a tetrazine trigger, the IEDDA reaction occurs, initiating a self-immolative cascade that liberates the active drug at a specific time and location.[12][13] This strategy offers powerful spatiotemporal control over drug activity and has been applied to release amines, alcohols, and carboxylic acids.[12]
Molecular Imaging and Diagnostics
The rapid kinetics of the TCO-tetrazine ligation are highly advantageous for in vivo imaging.[1] Pretargeting strategies, similar to those in ADC therapy, are commonly employed. A TCO-labeled antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). Subsequently, a tetrazine-functionalized imaging agent (e.g., a PET radionuclide or a fluorescent probe) is administered, which rapidly "clicks" to the antibody, providing a high-contrast image of the target tissue.[5][14] This approach improves tumor-to-background signal ratios by allowing unbound imaging agents to clear from circulation before the imaging step.[14]
Chemical Proteomics
In proteomics, TCO linkers are used to identify the protein targets of small molecules.[15] A small molecule of interest can be functionalized with a TCO group to create a chemical probe. After introducing the probe into a cellular lysate or living cells, it binds to its target proteins. A tetrazine-biotin (B11829199) tag is then added, which ligates to the TCO group on the probe. The entire complex (probe-target protein-biotin) can then be isolated using streptavidin affinity chromatography, allowing for the identification of the target protein by mass spectrometry.[15]
Quantitative Data and Linker Performance
The selection of a bioorthogonal reaction is often guided by its kinetic properties. The TCO-tetrazine ligation is orders of magnitude faster than many other common bioorthogonal reactions.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Bioorthogonal Reactions
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
|---|---|---|
| Inverse-Electron-Demand Diels-Alder (IEDDA) | TCO + Tetrazine | ~800 - 30,000 [16] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | TCO + Dipyridyl Tetrazine | ~2,000[16] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne + Azide | ~0.1 - 1 |
| Staudinger Ligation | Phosphine + Azide | ~0.002 |
Data sourced from comparative kinetic studies.[16]
For ADC applications, the stability of the linker in circulation is critical. While highly effective, Val-Cit-PABC linkers can show instability in rodent plasma due to enzymatic cleavage, which can complicate preclinical evaluation.[10]
Table 2: Comparative Stability of ADC Linkers
| Linker Type | Cleavage Mechanism | Plasma Stability Profile | Key Considerations |
|---|---|---|---|
| TCO-Val-Cit-PABC | Cathepsin B (Lysosomal) | Moderate; susceptible to premature cleavage by carboxylesterases in rodent plasma.[10] | Preclinical data in rodents may underestimate the therapeutic index in humans.[10] |
| Maleimidocaproyl (mc) | Non-cleavable | High; payload is released after lysosomal degradation of the entire antibody.[10] | The final payload-linker-amino acid catabolite must retain cytotoxic activity.[10] |
| Glucuronide-based | β-glucuronidase (Lysosomal) | High; generally stable in circulation with efficient release in the tumor microenvironment. | Linker cleavage is dependent on the presence of the specific enzyme. |
Stability profiles are context-dependent and can be influenced by the specific antibody, payload, and animal model.
Detailed Experimental Protocols
The following protocols provide a general framework for the use of TCO linkers. Optimization may be required for specific biomolecules and reagents.
Protocol 1: Labeling of a Protein with TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein.[2]
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0). Amine-free buffers like PBS or HEPES are required.
-
TCO-NHS ester (e.g., TCO-PEG4-NHS).
-
Anhydrous DMSO or DMF.
-
Desalting column (e.g., Zeba Spin Desalting Columns).
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C, with gentle mixing.
-
Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column according to the manufacturer's instructions, exchanging the protein into a buffer of choice (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or by reacting the TCO-labeled protein with a tetrazine-fluorophore and measuring the absorbance.
Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation
This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.[2][3]
Materials:
-
TCO-modified protein (from Protocol 1).
-
Tetrazine-labeled molecule (e.g., tetrazine-fluorophore, tetrazine-biotin).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Ligation Reaction: Add the tetrazine-labeled molecule to the TCO-modified protein solution. A 1.5- to 5-fold molar excess of the tetrazine reagent is typically sufficient due to the rapid kinetics.
-
Incubation: The reaction is often complete within minutes. Incubate for 30 minutes at room temperature to ensure complete ligation.
-
Analysis and Purification (Optional): The reaction can be monitored by following the disappearance of the tetrazine's characteristic absorbance around 520-540 nm.[3] If necessary, the final conjugate can be purified from the excess tetrazine reagent by size exclusion chromatography or dialysis.[2]
Protocol 3: Monitoring Reaction Kinetics with UV-Vis Spectrophotometry
The fast kinetics of the TCO-tetrazine ligation can be monitored by observing the disappearance of the tetrazine's visible absorbance.[16]
Materials:
-
TCO-functionalized molecule.
-
Tetrazine-functionalized molecule.
-
UV-Vis spectrophotometer.
-
Reaction buffer.
Procedure:
-
Instrument Setup: Set the spectrophotometer to measure the absorbance at the λ_max of the specific tetrazine being used (typically 510-550 nm).
-
Sample Preparation: Prepare solutions of the TCO and tetrazine reactants in the desired reaction buffer at known concentrations.
-
Initiate Reaction: In a cuvette, mix the TCO and tetrazine solutions to initiate the reaction.
-
Data Acquisition: Immediately begin recording the absorbance at the tetrazine's λ_max over time.
-
Data Analysis: Plot the absorbance versus time. The data can be fitted to a second-order rate equation to determine the observed rate constant (k_obs). The second-order rate constant (k₂) can then be calculated from k_obs and the known reactant concentrations.[16]
Conclusion
TCO linkers, through their participation in the exceptionally rapid and bioorthogonal TCO-tetrazine ligation, represent a transformative technology in chemical biology. Their versatility enables precise applications ranging from fundamental protein labeling and imaging to the sophisticated design of targeted therapeutics and activatable prodrugs.[1][4][5] The continuous development of novel TCO derivatives with enhanced reactivity and stability further expands their utility.[11][14] By providing a robust and reliable method for forging molecular connections in complex biological settings, TCO linkers empower researchers to dissect, visualize, and manipulate life at the molecular level with unprecedented control.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCO-PEG7-maleimide | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for T-PEG6-Acid Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the use of TCO-PEG6-acid for the labeling of antibodies. This process is central to a variety of biomedical research and therapeutic applications, including targeted drug delivery, in vivo imaging, and immunoassays.[1][2][3] The trans-cyclooctene (B1233481) (TCO) group facilitates a highly efficient and specific bioorthogonal reaction with tetrazine-labeled molecules, a cornerstone of modern click chemistry.[2][4][5][6]
The inclusion of a six-unit polyethylene (B3416737) glycol (PEG6) spacer enhances the water solubility of the relatively hydrophobic TCO moiety and provides flexibility, which can improve the accessibility of the TCO group for subsequent reactions.[3][4] This is crucial as the hydrophobicity of TCO linkers can sometimes lead to their sequestration within the antibody structure, rendering them inactive.[7][8]
Principle of TCO-Antibody Conjugation
The labeling process involves a two-step conceptual pathway. First, the carboxylic acid group of this compound is activated to a reactive ester, typically an N-hydroxysuccinimide (NHS) ester. This activated TCO-PEG6-NHS ester then readily reacts with primary amines, predominantly the ε-amine of lysine (B10760008) residues on the surface of the antibody, to form a stable amide bond.[4] The resulting TCO-labeled antibody can then be site-specifically conjugated to any molecule carrying a tetrazine moiety through an inverse electron-demand Diels-Alder (iEDDA) reaction.[4][5] This "click" reaction is exceptionally fast and proceeds under physiological conditions without the need for a catalyst.[1][2][9]
Experimental Protocols
Materials and Equipment
-
Antibody of interest in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound
-
N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC) OR pre-activated TCO-PEG6-NHS ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5[7][10]
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification/Desalting columns (e.g., Zeba™ Spin Desalting Columns or PD-10 Desalting Columns)[5][7][10]
-
Spectrophotometer (for measuring protein concentration)
-
Centrifuge
Protocol 1: Antibody Preparation
-
Prepare the antibody in an amine-free buffer, such as PBS. The ideal concentration is typically between 1-5 mg/mL.[11]
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS or a similar non-amine-containing buffer using a desalting column.
Protocol 2: TCO-PEG6-NHS Ester Preparation (if starting from this compound)
-
Dissolve this compound, NHS, and EDC in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Add EDC and NHS in a slight molar excess (1.1-1.2 equivalents) to the this compound.
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the TCO-PEG6-NHS ester. This activated ester should be used immediately.
Protocol 3: Antibody Labeling with TCO-PEG6-NHS Ester
-
Adjust the pH of the antibody solution to 8.5 using the Reaction Buffer.[7][10]
-
Dissolve the TCO-PEG6-NHS ester in DMF or DMSO.[7]
-
Add the desired molar excess of the TCO-PEG6-NHS ester solution to the antibody solution. A final DMF or DMSO concentration of less than 10% is recommended to avoid antibody denaturation.[7] The optimal molar ratio of TCO-reagent to antibody will vary depending on the antibody and desired degree of labeling (DOL). A starting point is a 10- to 20-fold molar excess.[11]
-
Incubate the reaction mixture at room temperature for 1-3 hours with gentle stirring or rotation.[5][7] Some protocols suggest incubation at 37°C for 90 minutes.[10]
Protocol 4: Purification of the TCO-Labeled Antibody
-
Following incubation, remove the excess, unreacted TCO-PEG6-NHS ester using a desalting column (e.g., Zeba™ or PD-10) according to the manufacturer's instructions.[5][7][10] This step is crucial to prevent interference in downstream applications.
-
Elute the purified TCO-labeled antibody in an appropriate buffer, such as PBS.
Protocol 5: Characterization of the TCO-Labeled Antibody
-
Determine Antibody Concentration: Measure the absorbance of the purified antibody solution at 280 nm (A280) using a spectrophotometer. The antibody concentration can be calculated using its extinction coefficient. If the TCO linker has significant absorbance at 280 nm, a correction factor may be needed.[5]
-
Determine Degree of Labeling (DOL): The number of TCO molecules per antibody can be determined by reacting the TCO-labeled antibody with a molar excess of a tetrazine-conjugated fluorescent dye.[7] The DOL is then calculated from the absorbance of the fluorophore and the antibody. It is important to note that a high DOL (e.g., 8 or 10 TCOs per antibody) can potentially reduce the antigen-binding affinity.[5]
Data Presentation
The degree of labeling is a critical parameter that can influence the performance of the conjugated antibody. The following table summarizes typical results from antibody labeling experiments with TCO-NHS esters.
| Molar Excess of TCO-NHS Ester | Resulting Degree of Labeling (TCOs/Antibody) | Effect on Antibody Affinity | Reference |
| 5 equivalents | 4 | No significant change | [5] |
| 10 equivalents | 8 | Significantly reduced | [5] |
| 15 equivalents | 10 | Significantly reduced | [5] |
| 30-35 equivalents | Not specified, but used for further conjugation | Not specified | [10] |
Note: These values are illustrative and the optimal DOL should be determined empirically for each specific antibody and application. Even a low degree of TCO modification can impact the pharmacokinetics of an antibody in vivo.[12]
Diagrams
Caption: Workflow for antibody labeling with this compound.
Caption: Bioorthogonal reaction between a TCO-labeled antibody and a tetrazine-labeled molecule.
References
- 1. precisepeg.com [precisepeg.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 5. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCO | BroadPharm [broadpharm.com]
- 7. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Bioorthogonal Masking of Circulating Antibody–TCO Groups Using Tetrazine-Functionalized Dextran Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Cell Surface Labeling Using TCO-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the covalent labeling of cell surface proteins using TCO-PEG6-acid. This technique is a powerful tool for a variety of research and drug development applications, including cell tracking, studying protein trafficking, and targeted drug delivery. The protocols herein describe a two-step approach: first, the covalent attachment of the TCO (trans-cyclooctene) moiety to cell surface amines via the carboxylic acid group of this compound using EDC/NHS chemistry, and second, the bioorthogonal "click" reaction of the TCO-labeled cells with a tetrazine-conjugated molecule of interest.
Introduction
This compound is a heterobifunctional linker that enables the attachment of a highly reactive TCO group to biological molecules. The molecule consists of a TCO moiety for rapid and specific bioorthogonal ligation with tetrazines, a six-unit polyethylene (B3416737) glycol (PEG6) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for covalent conjugation to primary amines.
The labeling strategy involves two key steps:
-
Amine Coupling: The carboxylic acid of this compound is activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This activated linker then reacts with primary amines on cell surface proteins (e.g., lysine (B10760008) residues) to form stable amide bonds.
-
Bioorthogonal Ligation: The TCO-functionalized cells can then be specifically labeled with a molecule of interest that has been conjugated to a tetrazine. The inverse electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is exceptionally fast and occurs with high specificity under physiological conditions, without the need for a copper catalyst.
Applications
The versatility of this compound makes it suitable for a wide range of applications in research and drug development:
-
Cell Tracking and Imaging: Labeled cells can be tracked in vitro or in vivo by reacting them with a tetrazine-conjugated fluorophore. This is particularly useful for studying cell migration, such as immune cell trafficking to tumor sites.
-
Protein Trafficking Studies: This method can be used to study the internalization and recycling of cell surface receptors. For example, by labeling a specific receptor on the cell surface, its movement into and out of the cell can be monitored over time.
-
Targeted Drug Delivery: Cells can be "painted" with TCO groups, allowing for the targeted delivery of tetrazine-conjugated drugs or nanoparticles. This approach can increase the local concentration of a therapeutic agent at the desired site, potentially reducing off-target effects.
-
Cell-Cell Interaction Studies: By labeling different cell populations with distinct TCO and tetrazine-modified probes, interactions between these cell types can be visualized and quantified.
-
PROTAC Development: The TCO-PEG6 linker can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to facilitate the targeted degradation of specific proteins.[1]
Quantitative Data Summary
The efficiency of cell surface labeling with this compound and the subsequent TCO-tetrazine ligation can be influenced by several factors, including the concentration of reagents, incubation times, and the specific cell type. The following tables provide a summary of typical reaction parameters and reported kinetic data.
| Parameter | Typical Range | Notes |
| Cell Density | 1 x 10^6 to 1 x 10^7 cells/mL | Optimal density should be determined empirically. |
| This compound Concentration | 100 - 500 µM | Higher concentrations may lead to cytotoxicity. |
| EDC Concentration | 2 - 10 mM | A 2-5 fold molar excess over this compound is common. |
| NHS Concentration | 5 - 20 mM | A 2-5 fold molar excess over EDC is recommended. |
| Activation Time (EDC/NHS) | 15 - 30 minutes | At room temperature. |
| Labeling Time (with cells) | 30 - 60 minutes | At room temperature or 37°C. |
| Tetrazine-Probe Concentration | 1 - 50 µM | Dependent on the specific probe and application. |
| TCO-Tetrazine Reaction Time | 5 - 60 minutes | The reaction is typically very fast. |
Table 1: Typical Reaction Conditions for Cell Surface Labeling with this compound.
| Reaction | Second-Order Rate Constant (k₂) | Reference |
| TCO - Tetrazine Ligation | Up to 10^6 M⁻¹s⁻¹ | [2] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 M⁻¹s⁻¹ | |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 100 M⁻¹s⁻¹ |
Table 2: Comparison of Bioorthogonal Reaction Kinetics.
Experimental Protocols
Protocol for Cell Surface Labeling with this compound
This protocol describes the covalent attachment of this compound to primary amines on the surface of live cells.
Materials:
-
Cells of interest (suspension or adherent)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 100 mM Glycine in PBS, pH 7.4
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Labeling Buffer at a concentration of 1 x 10^7 cells/mL.
-
-
Activation of this compound:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM EDC and 200 mM NHS stock solutions in Activation Buffer.
-
In a microcentrifuge tube, combine 10 µL of 10 mM this compound, 20 µL of 100 mM EDC, and 20 µL of 200 mM NHS.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Cell Labeling:
-
Add the activated this compound solution to the cell suspension.
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Add an equal volume of Quenching Buffer to the cell suspension and incubate for 5 minutes at room temperature to quench any unreacted NHS esters.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells three times with ice-cold Labeling Buffer.
-
-
Proceed to Bioorthogonal Ligation:
-
The TCO-labeled cells are now ready for reaction with a tetrazine-conjugated probe.
-
Protocol for Bioorthogonal Ligation with a Tetrazine-Fluorophore
This protocol describes the labeling of TCO-functionalized cells with a tetrazine-conjugated fluorophore for visualization by fluorescence microscopy or flow cytometry.
Materials:
-
TCO-labeled cells (from Protocol 4.1)
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)
-
Labeling Buffer: PBS, pH 7.4, with 1% Bovine Serum Albumin (BSA)
Procedure:
-
Prepare Tetrazine-Fluorophore Solution:
-
Prepare a 1 mM stock solution of the tetrazine-fluorophore in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in Labeling Buffer.
-
-
Labeling Reaction:
-
Resuspend the TCO-labeled cells in the tetrazine-fluorophore solution.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells three times with Labeling Buffer to remove any unreacted probe.
-
-
Analysis:
-
Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.
-
Visualizations
Experimental Workflow
Caption: Workflow for cell surface labeling using this compound.
Application in Studying GPCR Signaling
Caption: Tracking GPCR internalization using this compound labeling.
Application in Tracking T-Cell Activation
Caption: Identifying activated T-cells using this compound labeling.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with TCO-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the surface modification of nanoparticles using TCO-PEG6-acid, a heterobifunctional linker designed for advanced bioconjugation and targeted drug delivery applications. The protocols outlined below are intended to serve as a foundational methodology, which may be further optimized to suit specific nanoparticle systems and research objectives.
Introduction to this compound
This compound is a versatile linker molecule that incorporates three key functional components:
-
Trans-Cyclooctene (TCO): A strained alkene that participates in rapid and highly specific copper-free click chemistry reactions with tetrazine-modified molecules. This bioorthogonal reaction is exceptionally fast and proceeds efficiently under physiological conditions.[1]
-
Polyethylene Glycol (PEG) Spacer (6 units): A hydrophilic hexaethylene glycol spacer that enhances the aqueous solubility of the modified nanoparticles, reduces non-specific protein binding (biofouling), and provides a flexible linker arm to minimize steric hindrance.[2]
-
Carboxylic Acid (-COOH): A terminal functional group that enables covalent conjugation to nanoparticles displaying surface amine groups through the formation of a stable amide bond. This is typically achieved using carbodiimide (B86325) chemistry, such as with EDC and NHS.[3]
The unique combination of these functionalities makes this compound an ideal reagent for a two-step "pre-targeting" approach in drug delivery or for the modular construction of complex nanoparticle-based therapeutics and diagnostics.
Applications in Nanoparticle Surface Modification
The surface functionalization of nanoparticles with this compound opens up a wide array of possibilities in biomedical research and drug development:
-
Targeted Drug Delivery: Nanoparticles modified with this compound can be "clicked" with tetrazine-labeled targeting ligands (e.g., antibodies, peptides, small molecules) to facilitate site-specific drug delivery to diseased tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.
-
Bioimaging and Diagnostics: The TCO handle allows for the attachment of tetrazine-functionalized imaging agents (e.g., fluorescent dyes, MRI contrast agents) for in vivo tracking and diagnostic applications.
-
Modular Nanoparticle Engineering: The bioorthogonal nature of the TCO-tetrazine reaction allows for the sequential and controlled addition of multiple functionalities to the nanoparticle surface.
-
PROTAC Development: This linker can be utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation.[1]
Experimental Protocols
The following protocols provide a step-by-step guide for the surface modification of amine-functionalized nanoparticles with this compound and subsequent characterization.
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of the this compound linker to nanoparticles that present primary amine groups on their surface (e.g., PEI-coated nanoparticles, amine-modified silica (B1680970) nanoparticles). The reaction proceeds via EDC/NHS-mediated amide bond formation.[3][4]
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifuge and appropriate centrifuge tubes
-
Deionized water
Procedure:
-
Activation of this compound: a. Dissolve this compound in a minimal amount of anhydrous DMF or DMSO. b. Add the this compound solution to the Activation Buffer. c. Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the this compound. d. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester activated TCO-PEG6. For best results, this activation step should be performed at a pH between 4.5 and 7.2.[3]
-
Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in the Coupling Buffer to a desired concentration (e.g., 1 mg/mL). b. Immediately add the freshly prepared activated TCO-PEG6-NHS ester solution to the nanoparticle dispersion. The molar ratio of the linker to the nanoparticles should be optimized for the specific application. c. Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing. The reaction of the NHS-activated molecule with primary amines is most efficient at pH 7-8.[3]
-
Quenching and Purification: a. Add the Quenching Buffer to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS esters. b. Centrifuge the nanoparticle suspension to pellet the modified nanoparticles. c. Remove the supernatant containing unreacted linker and byproducts. d. Resuspend the nanoparticle pellet in fresh Coupling Buffer or deionized water. e. Repeat the centrifugation and resuspension steps 2-3 times to thoroughly wash the nanoparticles. f. Resuspend the final this compound modified nanoparticles in a suitable buffer for storage and further use.
Experimental Workflow for this compound Conjugation
Caption: Workflow for the conjugation of this compound to amine-functionalized nanoparticles.
Protocol 2: Characterization of this compound Modified Nanoparticles
Thorough characterization is crucial to confirm successful surface modification and to understand the properties of the functionalized nanoparticles.
3.2.1. Quantification of Surface TCO Groups
-
Fluorescence-based Assay:
-
React the TCO-modified nanoparticles with a molar excess of a tetrazine-fluorophore conjugate.
-
Purify the nanoparticles to remove unreacted fluorescent probe.
-
Measure the fluorescence intensity of the nanoparticle suspension.
-
Quantify the number of TCO groups per nanoparticle by comparing the fluorescence to a standard curve of the free fluorophore.
-
-
UV-Vis Spectroscopy:
-
If the tetrazine-containing molecule has a distinct UV-Vis absorbance, the disappearance of its absorbance upon reaction with the TCO-nanoparticles can be monitored to quantify the reaction.
-
-
Thermogravimetric Analysis (TGA):
-
TGA measures the mass loss of the nanoparticles as they are heated.
-
The mass loss corresponding to the decomposition of the organic this compound linker can be used to estimate the ligand density on the nanoparticle surface.[5]
-
3.2.2. Physicochemical Characterization
-
Dynamic Light Scattering (DLS):
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after modification. An increase in size is expected upon successful conjugation of the this compound linker.
-
DLS is a widely used technique to measure small particles.[6]
-
-
Zeta Potential Measurement:
-
Measure the surface charge of the nanoparticles before and after modification. A change in zeta potential (typically becoming more neutral or negative after conjugation) can indicate successful surface modification.[7][8] Zeta potential values between -10 mV and +10 mV are generally considered neutral.[8]
-
Characterization Workflow
Caption: Methods for the characterization of this compound modified nanoparticles.
Data Presentation: Expected Outcomes
The following tables summarize the expected changes in nanoparticle properties after successful surface modification with this compound. The values presented are illustrative and will vary depending on the specific nanoparticle system and reaction conditions.
Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Modification
| Parameter | Before Modification (Amine-NP) | After Modification (TCO-PEG6-NP) | Technique |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 7 | DLS |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | DLS |
| Zeta Potential (mV) | +30 ± 5 | +5 ± 3 | Zeta Potential Measurement |
Table 2: Quantification of Surface Ligands and Drug Loading Capacity
| Parameter | Value | Technique(s) |
| TCO Groups per Nanoparticle | Variable (e.g., 100-1000) | Fluorescence Assay, UV-Vis |
| Ligand Density (µmol/g) | Variable (e.g., 50-500) | TGA, qNMR[5] |
| Drug Loading Capacity (%) | Dependent on nanoparticle core and drug | UV-Vis, HPLC[9][10] |
| Drug Loading Efficiency (%) | Dependent on nanoparticle core and drug | UV-Vis, HPLC |
Signaling Pathways and In Vitro/In Vivo Considerations
While this compound itself is not known to directly interact with specific signaling pathways, its application in targeted drug delivery can influence cellular processes. For instance, nanoparticles functionalized with ligands that target specific cell surface receptors (e.g., folate receptors, transferrin receptors) can trigger receptor-mediated endocytosis.[11] The subsequent intracellular release of a therapeutic payload can then modulate downstream signaling pathways relevant to the disease being treated.
Logical Relationship for Targeted Nanoparticle Action
Caption: Logical flow from nanoparticle functionalization to therapeutic effect.
When designing in vitro and in vivo experiments, it is crucial to include appropriate controls, such as unmodified nanoparticles and nanoparticles modified with a non-targeting linker, to ascertain the specific effects of the this compound modification and the targeting ligand. Toxicity assessments, both in vitro (e.g., MTT assay, apoptosis assays) and in vivo (e.g., histopathology, blood chemistry), are essential to evaluate the safety profile of the functionalized nanoparticles.[12][13]
References
- 1. TCO-PEG6-amine, 2353409-94-4 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. media.sciltp.com [media.sciltp.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oiccpress.com [oiccpress.com]
Troubleshooting & Optimization
how to prevent TCO-PEG6-acid isomerization to cis-cyclooctene
Welcome to the technical support center for TCO-PEG6-acid and other trans-cyclooctene (B1233481) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability of TCO compounds, specifically addressing the issue of isomerization to their cis-cyclooctene counterparts.
Frequently Asked Questions (FAQs)
Q1: What is this compound isomerization?
A1: this compound, a trans-cyclooctene derivative, can undergo isomerization to its more thermodynamically stable cis-cyclooctene (CCO) isomer. This conversion from the strained trans configuration to the relaxed cis form leads to a loss of reactivity in bioorthogonal ligation reactions with tetrazines, as the driving force for the reaction is the release of ring strain inherent to the trans-isomer.
Q2: What causes the isomerization of this compound?
A2: The isomerization of this compound is primarily caused by factors that can initiate a radical-mediated pathway. Key contributors include:
-
Thiols: High concentrations of thiols, such as mercaptoethanol or glutathione, can promote the isomerization of TCO derivatives.[1]
-
Cell Culture Media: Certain components in cell culture media, particularly degradation products of thiamine (B1217682) (Vitamin B1) found in formulations like DMEM, have been identified as significant catalysts for TCO isomerization.[2][3] One such degradation product is 5-hydroxy-3-mercapto-2-pentanone.[2]
-
Aged Plasma: TCO compounds can rapidly isomerize in "aged" plasma, which may also be related to thiamine degradation products or other endogenous substances.[2][3]
-
Prolonged Storage: Long-term storage, especially of non-crystalline and highly strained TCO derivatives, can lead to isomerization and polymerization.[1]
-
Copper-Containing Proteins: Serum proteins that contain copper have also been implicated in mediating the trans-to-cis isomerization of TCO moieties conjugated to antibodies.[4]
Q3: How can I detect if my this compound has isomerized?
A3: Isomerization can be detected by analytical techniques that can distinguish between the trans and cis isomers. High-Performance Liquid Chromatography (HPLC) is a common method, as the TCO and CCO isomers will typically have different retention times. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the characteristic signals of each isomer.
Q4: Are some TCO derivatives more stable than others?
A4: Yes, the stability of TCO derivatives varies. Generally, less conformationally strained TCOs are more resilient to isomerization. For instance, d-TCO derivatives have shown improved stability in aqueous solutions, blood serum, and in the presence of thiols compared to the more reactive s-TCO derivatives.[1][4]
Troubleshooting Guide: Preventing this compound Isomerization
This guide provides solutions to common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no reactivity of this compound in a click reaction. | Isomerization of the TCO moiety to the unreactive cis-isomer. | Verify the isomeric purity of your this compound stock using HPLC or NMR. If isomerization is confirmed, consider using a fresh batch or implementing preventative measures during storage and experiments. |
| Inconsistent results in cell-based assays. | Isomerization catalyzed by components in the cell culture medium (e.g., DMEM).[2] | For in vitro studies, consider using custom media that lacks thiamine.[2] Alternatively, the use of the radical scavenger Trolox in the media has been shown to stabilize TCO compounds.[2] |
| Degradation of TCO-conjugates in plasma or serum samples. | Isomerization promoted by components in aged plasma or serum.[2] | Use fresh plasma or blood, ideally collected on the day of the experiment.[2] For incubations longer than one hour, consider adding a stabilizing agent or quenching the reaction immediately after the desired time point. |
| Loss of TCO reactivity during prolonged experiments. | Thiol-promoted isomerization from buffers or biological samples containing high concentrations of free thiols. | Add a radical inhibitor, such as Trolox (a water-soluble analog of vitamin E), to the reaction mixture to suppress thiol-promoted isomerization.[5][6] |
| Isomerization occurring after the experiment but before analysis. | Delay between the end of the incubation and the analytical measurement. | Quench any remaining reactive TCO at the end of the experiment by adding a small-molecule tetrazine. This will "lock" the TCO into a stable adduct and prevent post-incubation isomerization.[2] |
Quantitative Data on TCO Isomerization
The rate of TCO isomerization is highly dependent on the specific TCO derivative and the experimental conditions. The following table summarizes available quantitative data.
| TCO Derivative | Condition | Isomerization Rate | Reference |
| d-TCO (syn-3a) | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours | [1] |
| d-TCO (syn-3a) | 30 mM mercaptoethanol, pH 6.8 | 44% isomerization after 48 hours | [1] |
| s-TCO (syn-1c) | 30 mM mercaptoethanol, D₂O-PBS, pD 7.4 | 18% after 1h, 34% after 2h, 55% after 4.5h, 100% after 18.5h | [5] |
| Generic TCO | 0.12 µM 3-mercapto-2-pentanone (B1362483) in phosphate (B84403) buffer | Half-life of 0.6 hours | [2] |
| TCO-conjugated mAb | In vivo in serum | 25% deactivation in 24 hours | [4] |
| s-TCO-conjugated mAb | In vivo | Half-life of 0.67 days | [4] |
| d-TCO | In human serum at room temperature | >97% remained as trans-isomer after 4 days | [4] |
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Short-Term Storage (days to weeks): For solid this compound, store at -20°C, protected from light and moisture. For solutions in an appropriate organic solvent (e.g., DMSO, DMF), store at -20°C.
-
Long-Term Storage (months): For highly reactive or non-crystalline TCO derivatives, long-term storage as a solid is not recommended due to the risk of polymerization and isomerization.[1] A more stable long-term storage method is as a silver(I) complex.
Protocol 2: Using Trolox to Inhibit Thiol-Promoted Isomerization
This protocol is for experiments where high concentrations of thiols are present.
-
Prepare a Trolox Stock Solution: Prepare a fresh stock solution of Trolox (e.g., 100 mM in DMSO or an appropriate buffer).
-
Determine Final Concentration: A final concentration of 30 mM Trolox has been shown to completely suppress the isomerization of 30 mM s-TCO in the presence of 30 mM mercaptoethanol for over 29 hours.[5] The optimal concentration may vary depending on the specific TCO derivative and thiol concentration.
-
Add Trolox to Reaction: Add the Trolox stock solution to your reaction mixture containing the TCO compound and the thiol to achieve the desired final concentration.
-
Proceed with Experiment: Carry out your experiment as planned. The presence of Trolox should not interfere with the TCO-tetrazine ligation.
Protocol 3: Handling this compound in Cell Culture
This protocol is for researchers conducting experiments in cell culture media like DMEM.
-
Use Thiamine-Free Media: Whenever possible, use a custom cell culture medium that does not contain thiamine to avoid the generation of isomerization-catalyzing degradation products.[2]
-
Use Fresh Media: If custom media is not an option, use freshly prepared or opened cell culture media to minimize the concentration of thiamine degradation products.
-
Consider Antioxidants: If isomerization is still observed, consider the addition of an antioxidant like Trolox to the media. However, be aware that antioxidants may have unforeseen effects on the cellular environment and enzymatic activities.[2]
-
Minimize Incubation Time: For highly reactive TCOs, minimize the incubation time in the cell culture medium to reduce the extent of isomerization.
Protocol 4: Quenching Unreacted this compound
This protocol is to prevent isomerization after an experiment is complete but before analysis.
-
Prepare a Tetrazine Quenching Solution: Prepare a solution of a small, water-soluble tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine) in a suitable buffer. A 1.1 to 2-fold molar excess relative to the initial TCO concentration is recommended.[7]
-
Add Quencher to Sample: At the end of your experimental incubation, add the tetrazine quenching solution to your sample.
-
Incubate Briefly: Allow the quenching reaction to proceed for 10-60 minutes at room temperature.[7]
-
Proceed to Analysis: The unreacted TCO will now be converted to a stable dihydropyridazine (B8628806) adduct, preventing any further isomerization.
Visualizations
Caption: this compound isomerization pathway and prevention strategies.
This diagram illustrates the conversion of the reactive trans-isomer of this compound to its unreactive cis-isomer via a radical intermediate. This isomerization is promoted by several factors, including thiols, thiamine degradation products, aged plasma, and prolonged storage. The diagram also highlights key strategies to prevent this undesirable isomerization, such as the use of radical inhibitors, stabilization through silver (I) complexation, using appropriate media, and quenching with tetrazines.
References
- 1. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the Stability and Stabilization of trans- Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: Optimizing TCO-PEG6-Acid Reactions
Welcome to the technical support center for TCO-PEG6-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments involving this versatile heterobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a trans-cyclooctene (B1233481) (TCO) group, a six-unit polyethylene (B3416737) glycol (PEG6) spacer, and a terminal carboxylic acid group.[1] Its primary applications lie in bioconjugation and drug delivery.[1] The TCO group allows for very fast and specific "click chemistry" reactions with tetrazine-labeled molecules, a process known as inverse electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3] The carboxylic acid end can be used to form stable amide bonds with primary amines, such as those found on proteins (like lysine (B10760008) residues) or other biomolecules.[1][4] The hydrophilic PEG6 spacer enhances water solubility, increases flexibility, and reduces steric hindrance during conjugation.[1][5][6]
Q2: How should I store and handle this compound?
Due to the limited stability of the TCO group, proper storage and handling are critical. The TCO ring can isomerize to the less reactive cis-cyclooctene (CCO), rendering the molecule ineffective for click chemistry.[4][5][7]
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C[1][4][5] | To minimize thermal isomerization of the TCO group. |
| Storage Conditions | Sealed container, protected from moisture and light.[1] | The NHS ester form is highly susceptible to hydrolysis. |
| Handling | Dissolve freshly before use.[1] | To ensure maximum reactivity. |
| Freeze-Thaw Cycles | Avoid repeated cycles.[1] | Can degrade the compound. |
Q3: What are the two main types of reactions I can perform with this compound?
This compound is designed for two sequential or independent conjugation reactions:
-
Amine Coupling: The carboxylic acid can be activated (commonly by converting it to an N-hydroxysuccinimide, or NHS, ester) to react with primary amines, forming a stable amide bond.[1] This is often the first step to attach the TCO-PEG6 moiety to a protein, antibody, or other amine-containing molecule.
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TCO-Tetrazine Ligation: The TCO group reacts with a tetrazine-labeled molecule in a very fast and highly specific bioorthogonal reaction.[2][3][8] This "click" reaction is ideal for attaching a second molecule (e.g., a fluorescent dye, a drug, or another biomolecule) to the TCO-functionalized molecule created in the first step.
Reaction Workflow Diagram
Caption: A diagram illustrating the two-step conjugation process using this compound.
Troubleshooting Guide: Amine Coupling via NHS Ester Formation
This section focuses on activating the carboxylic acid of this compound to an NHS ester and coupling it to a primary amine.
Q4: My NHS ester activation of this compound seems to be inefficient. What could be the cause?
Low activation efficiency is a common issue. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of NHS ester | The NHS ester is highly susceptible to hydrolysis.[9] Prepare the activated TCO-PEG6-NHS ester immediately before use. Avoid aqueous buffers during the activation step if possible. Use anhydrous solvents like DMF or DMSO. |
| Inactive EDC or NHS | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) are moisture-sensitive. Use fresh, high-quality reagents and store them in a desiccator. |
| Incorrect Stoichiometry | Use a slight molar excess of EDC and NHS relative to this compound. A common starting point is 1.2-1.5 equivalents of each. |
Q5: The subsequent conjugation to my protein/antibody is showing low yield. Why?
Low conjugation yield can be due to several factors related to the reaction conditions and the biomolecule itself.
| Parameter | Optimal Range | Rationale & Troubleshooting |
| pH | 7.0 - 9.0[9] | The reaction between an NHS ester and a primary amine is most efficient at a pH between 7 and 9.[9] Below pH 7, the amine is protonated and less nucleophilic. Above pH 9, hydrolysis of the NHS ester becomes rapid.[10] A common choice is phosphate-buffered saline (PBS) at pH 7.4 or sodium bicarbonate buffer at pH 8.3-8.5.[10] |
| Buffer Composition | Amine-free buffer | Avoid buffers containing primary amines, such as Tris, as they will compete with your biomolecule for reaction with the NHS ester.[11] |
| Molar Ratio | 5-20 fold molar excess of TCO-PEG-NHS ester to protein | The optimal ratio is protein-dependent and should be determined empirically.[12] Start with a 10-fold excess and optimize. |
| Reaction Time & Temp. | 1-4 hours at room temp or overnight at 4°C | Longer incubation times may be needed for less reactive amines or lower concentrations. Reaction at 4°C can minimize protein degradation. |
| Protein Concentration | > 1 mg/mL | Higher concentrations can improve reaction kinetics. |
Troubleshooting Guide: TCO-Tetrazine "Click" Reaction
This section addresses issues that may arise during the bioorthogonal ligation of a TCO-labeled molecule with a tetrazine-labeled molecule.
Q6: My TCO-tetrazine reaction is incomplete. What are the common causes?
The TCO-tetrazine reaction is typically very fast and efficient, so incomplete reactions often point to issues with the reagents themselves.[2][8]
| Potential Cause | Troubleshooting Steps |
| Isomerized TCO | The TCO group on your labeled biomolecule may have isomerized to the unreactive cis-cyclooctene (CCO). This can happen over time, especially at room temperature.[4][5] Use freshly prepared or properly stored TCO-labeled biomolecules. |
| Degraded Tetrazine | Tetrazines can degrade, especially when exposed to light or certain nucleophiles. Store tetrazine reagents protected from light and follow the manufacturer's storage recommendations. |
| Suboptimal Stoichiometry | While the reaction is fast, stoichiometry is still important. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to ensure complete consumption of the TCO-labeled molecule.[13] |
| Steric Hindrance | The PEG6 spacer is designed to minimize steric hindrance, but if the TCO and tetrazine groups are buried within large biomolecules, the reaction rate can be reduced.[5][12] Consider longer PEG spacers if this is suspected. |
Experimental Protocols
Protocol 1: Two-Step Antibody Labeling with this compound and a Tetrazine-Dye
This protocol describes the process of first labeling an antibody with this compound and then conjugating it to a tetrazine-functionalized fluorescent dye.
Materials:
-
This compound
-
Antibody of interest (>2 mg/mL in PBS)
-
EDC and Sulfo-NHS
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5 (Amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin columns
-
Tetrazine-Dye
Procedure:
-
Activate this compound:
-
Dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO to a concentration of 10 mM each in separate vials.
-
In a new microfuge tube, combine the reagents to achieve a 1:1.2:1.2 molar ratio of this compound:EDC:Sulfo-NHS.
-
Incubate for 15 minutes at room temperature to form the TCO-PEG6-NHS ester.
-
-
Label Antibody with TCO-PEG6-NHS:
-
Add a 20-fold molar excess of the freshly activated TCO-PEG6-NHS ester solution to your antibody solution in the Reaction Buffer.[12]
-
Incubate for 1 hour at room temperature or 2 hours at 4°C.[11]
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[11][12]
-
-
Purify the TCO-Labeled Antibody:
-
Remove excess, unreacted TCO-PEG6-NHS ester using a desalting spin column equilibrated with the Reaction Buffer.
-
-
Perform TCO-Tetrazine Ligation:
-
Add 1.5 molar equivalents of the Tetrazine-Dye to the purified TCO-labeled antibody.[12][13]
-
Incubate for 30-60 minutes at room temperature, protected from light.[12][13]
-
The final conjugate is now ready for purification (e.g., via size-exclusion chromatography) to remove any excess Tetrazine-Dye.[13]
-
Analytical Methods
Q7: How can I confirm that my conjugation reactions were successful?
Several analytical techniques can be used to characterize your conjugates:
| Technique | Purpose | Notes |
| UV-Vis Spectroscopy | Determine Degree of Labeling (DOL) | If the tetrazine or another conjugated molecule has a distinct absorbance, you can use UV-Vis to calculate the ratio of the molecule to the protein.[9] |
| HPLC (RP-HPLC, SEC) | Assess purity and conjugation efficiency | High-Performance Liquid Chromatography can separate the final conjugate from unconjugated starting materials.[9] Size-Exclusion Chromatography (SEC) separates based on size, while Reverse-Phase HPLC (RP-HPLC) separates based on hydrophobicity.[9] |
| LC-MS | Confirm mass of the conjugate | Liquid Chromatography-Mass Spectrometry provides the exact mass of the resulting molecule, confirming the addition of the TCO-PEG6 linker and any subsequent modifications.[9][14] |
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low-yield conjugation reactions.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 3. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 4. TCO-PEG6-amine, 2353409-94-4 | BroadPharm [broadpharm.com]
- 5. TCO-PEG6-NHS ester, 2353409-96-6 | BroadPharm [broadpharm.com]
- 6. TCO-PEG6-NHS ester, CAS 2353409-96-6 | AxisPharm [axispharm.com]
- 7. TCO-PEG36-acid | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
Technical Support Center: TCO-PEG6-acid Conjugation
Welcome to the technical support center for TCO-PEG6-acid conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive protocols to help you achieve high conjugation efficiency for your research and drug development projects.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound conjugation?
A1: this compound is a heterobifunctional linker. It contains a TCO (trans-cyclooctene) group for rapid, copper-free click chemistry with tetrazine-modified molecules, and a carboxylic acid (-COOH) group. The carboxylic acid is typically activated using carbodiimide (B86325) chemistry, most commonly with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form a semi-stable NHS ester. This activated ester then readily reacts with primary amines (-NH₂) on your target molecule (e.g., proteins, antibodies, peptides) to form a stable amide bond.
Q2: Why do I need to use both EDC and NHS?
A2: EDC activates the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid and lower your conjugation efficiency.[1] NHS is added to react with the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester.[1] This two-step process increases the overall efficiency and reproducibility of the conjugation to primary amines.[2]
Q3: What are the critical factors for a successful conjugation?
A3: The most critical factors are:
-
pH Control: Separate, optimal pH ranges are required for the EDC/NHS activation step and the subsequent amine coupling step.
-
Buffer Composition: The buffers used must not contain primary amines or carboxylates, which would compete with the reaction.
-
Reagent Quality and Handling: this compound, EDC, and NHS must be of high purity and handled correctly to prevent degradation from moisture or, in the case of TCO, isomerization.
-
Molar Ratios: The ratio of EDC/NHS to this compound and the ratio of the activated linker to your target molecule must be optimized.
Q4: How should I store this compound and the other reagents?
A4: this compound should be stored at –20°C in a sealed container, protected from moisture and light.[3] It is recommended to aliquot the powder to avoid repeated freeze-thaw cycles. The TCO group is prone to isomerization to the less reactive cis-cyclooctene (CCO), so long-term storage is not recommended.[4] EDC and NHS are highly sensitive to moisture and should be stored desiccated at -20°C.[3] Always allow reagents to equilibrate to room temperature before opening the vials to prevent condensation.[1][5]
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation in a question-and-answer format.
Low or No Conjugation Yield
Q: I have very low or no detectable conjugation product. What went wrong?
A: This is a common issue that can be traced back to several key areas of the protocol. Use the following flowchart and detailed points to diagnose the problem.
Caption: Troubleshooting logic for low this compound conjugation yield.
Detailed Troubleshooting Points:
-
Incorrect Buffers: Using buffers containing primary amines (like Tris or glycine) or carboxylates (like acetate) is a primary cause of failure. These molecules will compete with your target molecule for reaction with the activated this compound, drastically reducing the yield.
-
Solution: For the activation step, use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0. For the amine coupling step, use a buffer like PBS, bicarbonate, or borate at pH 7.0-8.5.[5]
-
-
Suboptimal pH: The two stages of the reaction have conflicting optimal pH ranges.
-
Activation: EDC-mediated activation of the carboxyl group is most efficient at a slightly acidic pH of 4.5-6.0.[3]
-
Coupling: The reaction of the NHS ester with a primary amine requires the amine to be deprotonated (nucleophilic), which is favored at a pH of 7.0-8.5.[3][6]
-
Solution: Perform a two-step reaction. First, activate the this compound with EDC/NHS in MES buffer (pH ~5.5) for 15-30 minutes. Then, add this activated solution to your protein, which is in a buffer like PBS at pH 7.2-8.0, or adjust the pH of the reaction mixture accordingly.[3]
-
-
Hydrolysis of Reagents:
-
EDC/NHS: EDC and the resulting NHS ester are highly susceptible to hydrolysis in aqueous environments. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[7][8]
-
Solution: Always prepare EDC and NHS solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.[5] Do not store them in aqueous buffers. Proceed with the amine coupling step promptly after the activation step.
-
Batch-to-Batch Variability
Q: I had a successful conjugation, but I cannot reproduce it. Why?
A: Batch-to-batch variability often points to issues with reagent stability, handling, or subtle changes in reaction conditions.
-
Reagent Degradation:
-
Problem: EDC and NHS are moisture-sensitive. A previously opened vial may have absorbed moisture, rendering it inactive. The TCO group on the PEG linker can isomerize over time, especially if not stored properly.
-
Solution: Use fresh vials of EDC and NHS if possible. Always allow reagents to warm to room temperature before opening to prevent condensation. Store this compound in a desiccator at -20°C and consider aliquoting to minimize exposure.
-
-
Inconsistent Reaction Parameters:
-
Problem: Small variations in pH, reaction time, or temperature can lead to different outcomes. The final concentration of reagents can also be a factor if volumes are not precise.
-
Solution: Carefully calibrate your pH meter before each experiment. Use a consistent timing for both activation and coupling steps. Ensure the temperature is controlled, especially if running reactions at 4°C or room temperature.
-
Data and Reaction Parameters
Table 1: Recommended Reaction Conditions for Two-Step Conjugation
| Parameter | Activation Step | Coupling Step | Rationale & Notes |
| pH | 4.5 - 6.0[3] | 7.0 - 8.5[6] | Balances activation efficiency vs. hydrolysis. Maximizes amine nucleophilicity. |
| Buffer | 0.1M MES[3] | PBS, Bicarbonate, Borate[5] | Must be free of competing amine and carboxyl groups. |
| Temperature | Room Temp (20-25°C) | 4°C to Room Temp | Activation is rapid. Lower temp can improve stability for sensitive proteins. |
| Time | 15 - 30 minutes[2][3] | 1 - 4 hours (RT) or Overnight (4°C)[2][9] | Sufficient for activation. Longer times needed for efficient coupling. |
| Molar Ratios | EDC:NHS:Acid = (2-10):(5-20):1 | Linker:Protein = (5-20):1 | Ratios are application-dependent and require optimization. |
Table 2: Stability of NHS-Esters in Aqueous Solution
The half-life of the amine-reactive NHS-ester intermediate is highly dependent on pH. This demonstrates the importance of proceeding to the coupling step quickly after activation.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4 - 5 hours[7][8] |
| 8.0 | 4°C | ~1 hour[10] |
| 8.6 | 4°C | 10 minutes[7][8] |
Experimental Protocols
Workflow Overview
Caption: General experimental workflow for this compound conjugation.
Detailed Protocol: Conjugation of this compound to an Antibody
This protocol provides a starting point for the conjugation. Optimal conditions, particularly molar ratios, may vary depending on the specific antibody and desired degree of labeling.
Materials:
-
Antibody: In an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
This compound
-
EDC (FW: 191.7 g/mol )
-
NHS (FW: 115.1 g/mol )
-
Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5.
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.
-
Purification: Zeba™ Spin Desalting Columns (or equivalent) or Size-Exclusion Chromatography (SEC) system.
Procedure:
-
Reagent Preparation (Perform Immediately Before Use):
-
Allow all powdered reagents (this compound, EDC, NHS) to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of EDC in anhydrous DMSO or cold, ultrapure water.
-
Prepare a 100 mM stock solution of NHS in anhydrous DMSO or cold, ultrapure water.
-
-
Step 1: Activation of this compound (15 minutes)
-
In a microcentrifuge tube, combine the reagents to achieve a desired molar ratio (e.g., 1:4:10 of Acid:EDC:NHS).
-
For example, to activate 1 µmol of this compound:
-
100 µL of 10 mM this compound stock.
-
40 µL of 100 mM EDC stock.
-
100 µL of 100 mM NHS stock.
-
-
Adjust the volume with Activation Buffer if necessary.
-
Incubate the mixture for 15 minutes at room temperature.
-
-
Step 2: Conjugation to Antibody (1-2 hours at Room Temperature)
-
While the activation reaction is proceeding, ensure your antibody is ready in the Coupling Buffer (PBS, pH 7.2).
-
Add the activated this compound mixture from Step 2 to the antibody solution. A common starting point is a 10- to 20-fold molar excess of the initial this compound over the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time and temperature depend on the stability of your antibody.
-
-
Step 3: Quenching (Optional - 15 minutes)
-
To stop the reaction, you can add a quenching buffer that contains a primary amine.
-
Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature. Note that this will cap any unreacted NHS esters.
-
-
Step 4: Purification
-
Remove excess, unreacted this compound and reaction byproducts (EDC, NHS) using a desalting column suitable for your antibody's size (e.g., 40K MWCO for IgG).
-
Alternatively, use size-exclusion chromatography (SEC) for a more complete separation.
-
Exchange the purified TCO-labeled antibody into a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Step 5: Characterization
-
Determine the concentration of the purified conjugate (e.g., via A280 measurement).
-
Assess the degree of labeling (DOL - the average number of TCO molecules per antibody) using methods like MALDI-TOF mass spectrometry or by reacting the TCO-conjugate with a tetrazine-fluorophore and using UV-Vis spectroscopy.
-
Confirm the integrity and purity of the conjugate using SDS-PAGE or SEC-HPLC.
-
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. broadpharm.com [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. neb.com [neb.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
challenges in TCO-PEG6-acid bioconjugation and solutions
Technical Support Center: TCO-PEG6-acid Bioconjugation
Welcome to the technical support center for this compound and its derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges of bioconjugation using trans-cyclooctene (B1233481) (TCO) chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioconjugation?
This compound is a heterobifunctional linker used in bioorthogonal chemistry. It consists of three key components:
-
Trans-cyclooctene (TCO): A strained alkene that reacts with extreme speed and selectivity with a tetrazine partner via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is catalyst-free and highly biocompatible.[1]
-
Polyethylene Glycol (PEG6): A six-unit PEG spacer that enhances water solubility, reduces aggregation of conjugates, and provides a flexible connection to minimize steric hindrance during ligation.[2][3][4]
-
Carboxylic Acid (-acid): A terminal functional group that can be coupled to primary amines (e.g., lysine (B10760008) residues on a protein) after activation (e.g., using EDC and NHS) to form a stable amide bond. Often, researchers use the pre-activated TCO-PEG6-NHS ester form for convenience.[5][6]
This reagent is ideal for applications like antibody-drug conjugate (ADC) development, molecular imaging, and targeted drug delivery.[1][3][7]
Q2: How should I store this compound and its NHS ester derivative?
Proper storage is critical to maintain the reactivity of both the TCO and acid/NHS ester moieties.
-
Moisture Protection: Keep the reagent desiccated and protected from moisture, as the NHS ester is highly susceptible to hydrolysis.[3][8] It is recommended to allow the product to equilibrate to room temperature before opening the vial to prevent condensation.[2]
-
Long-Term Stability: The TCO group can slowly isomerize to the unreactive cis-cyclooctene (CCO) form, especially during long-term storage.[4][5][6] For best results, prepare fresh solutions in anhydrous solvents like DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles.[8][9]
Q3: What is TCO isomerization and how can I prevent it?
TCO isomerization is the conversion of the highly reactive trans-conformation to the much less reactive cis-conformation, which deactivates the reagent for the IEDDA reaction.[6][10] This process is a primary pathway for loss of TCO reactivity.[6][10]
-
Causes: Isomerization can be promoted by exposure to high temperatures, prolonged storage, and the presence of thiols or certain metals.[11][12][13]
-
Prevention:
-
Store reagents at -20°C and protect them from light.[3]
-
For applications involving high thiol concentrations, consider using radical inhibitors like Trolox or more stable TCO derivatives.[10][14]
-
Storing TCO derivatives as silver(I) complexes can extend shelf life, as the complex can be readily dissociated with NaCl before use.[10][12]
-
Q4: What are the optimal reaction conditions for the TCO-tetrazine ligation?
The TCO-tetrazine reaction is robust and efficient under a range of mild, aqueous conditions.
-
pH: The reaction works well over a broad pH range, typically between 6.0 and 9.0.[11][15] Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.[15]
-
Temperature: The ligation is exceptionally fast and can often be completed at room temperature (25°C) or 37°C.[9][15][16] For less reactive partners or to slow the reaction, it can be performed at 4°C, though this may require longer incubation times.[15][16]
-
Catalyst: No catalyst is required. The reaction is catalyst-free, which is a major advantage for biological applications as it avoids the cytotoxicity associated with copper catalysts used in other click chemistry reactions.[1][15]
Troubleshooting Guide
Q5: I am seeing very low or no labeling of my protein with TCO-PEG6-NHS ester. What went wrong?
This is a common issue related to the first step of the conjugation. Several factors could be the cause.
| Possible Cause | Recommended Solution |
| Hydrolyzed NHS Ester | The NHS ester is highly sensitive to moisture.[17] Ensure the reagent vial is warmed to room temperature before opening. Use only high-quality, anhydrous solvents (e.g., DMSO, DMF) to prepare stock solutions and make them fresh immediately before use.[2][8] |
| Amine-Containing Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target protein for reaction with the NHS ester, significantly reducing labeling efficiency.[2][18] Perform a buffer exchange into an amine-free buffer like PBS or sodium phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0) before starting the reaction.[2][15] |
| Suboptimal pH for Labeling | The reaction of an NHS ester with a primary amine is pH-dependent. At acidic pH, amines are protonated (-NH₃⁺) and non-nucleophilic.[19] The optimal pH is typically between 7.0 and 9.0 to ensure the amine is deprotonated while minimizing NHS ester hydrolysis.[2][11] |
| Insufficient Molar Excess | A significant molar excess of the TCO-PEG-NHS ester is often required. Start with a 10- to 20-fold molar excess of the TCO reagent over the protein.[2][11] This may need to be optimized for your specific protein. |
Q6: My TCO-labeling step worked, but the subsequent click reaction with my tetrazine partner has a low yield. What are the potential issues?
If the initial labeling is confirmed, a low yield in the second step points to issues with the TCO-tetrazine ligation itself.
| Possible Cause | Recommended Solution |
| Isomerized or Degraded TCO | The TCO group on your labeled protein may have isomerized to the inactive CCO form during storage or handling.[11] TCO-labeled proteins should ideally be used immediately or stored at 4°C for short periods.[9] Avoid freezing and thawing. |
| Steric Hindrance / TCO Inaccessibility | The TCO group might be buried within a hydrophobic pocket of the protein, making it inaccessible to the tetrazine.[11] The PEG6 spacer is designed to mitigate this, but for some proteins, it may still be an issue.[11][17] Using a longer PEG spacer (e.g., PEG12) could improve accessibility.[3] |
| Incorrect Stoichiometry | While the reaction is fast, stoichiometry is still important. It is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule (e.g., 1.05 to 1.5-fold excess) relative to the TCO-labeled protein to drive the reaction to completion.[2][15][16] |
| Degraded Tetrazine Reagent | Ensure your tetrazine-containing molecule has been stored correctly and has not degraded. Some tetrazines are less stable than others in aqueous buffers.[20] |
Q7: My final protein conjugate is showing aggregation and precipitation. How can I solve this?
Aggregation can occur after modification due to changes in the protein's surface properties.
| Possible Cause | Recommended Solution |
| Increased Hydrophobicity | Although the PEG spacer adds hydrophilicity, the TCO group is hydrophobic. High levels of modification (a high Drug-to-Antibody Ratio or DAR) can lead to aggregation.[11] Try reducing the molar excess of the TCO-NHS ester in the labeling step to achieve a lower, more controlled degree of labeling. |
| Buffer Conditions | The buffer composition and pH can impact protein stability. Screen different buffer conditions or include stabilizing excipients like polysorbate 20 or sucrose (B13894) in the final formulation.[11] |
| Handling and Storage | Avoid repeated freeze-thaw cycles which can denature proteins. Aliquot the final conjugate into single-use volumes for storage.[11] |
Quantitative Data Summary
The efficiency of the TCO-tetrazine ligation is influenced by the specific reagents and reaction conditions.
| Parameter | Recommended Value | Context / Notes | Source |
| Second-Order Rate Constant (k₂) | >800 to 30,000 M⁻¹s⁻¹ | Varies based on TCO and tetrazine structure. H-substituted tetrazines are generally faster than methyl-substituted ones. | [2][16] |
| Reaction pH (TCO-Tetrazine Ligation) | 6.0 - 9.0 | The reaction is robust across this range. PBS is a common buffer. | [11][15][16] |
| Reaction pH (NHS Ester Labeling) | 7.0 - 9.0 | Balances amine reactivity with NHS ester hydrolysis. | [2][11][16] |
| Reaction Temperature | 4°C, 25°C, or 37°C | Room temperature (25°C) is common. Higher temperatures can accelerate the reaction. | [15][16] |
| Reaction Time (TCO-Tetrazine) | 30 - 120 minutes | Typically complete within an hour at room temperature for protein conjugations. | [2][9][15] |
| Stoichiometry (Tetrazine:TCO) | 1.05 - 1.5 : 1 | A slight excess of tetrazine is often used to ensure complete conjugation. | [2][15][16] |
Experimental Protocols & Visualizations
Diagram 1: General Bioconjugation Workflow
This diagram outlines the complete workflow from initial protein preparation to the final purified conjugate.
Caption: Workflow for protein conjugation using this compound.
Protocol 1: Protein Labeling with TCO-PEG-NHS Ester
This protocol describes the labeling of a protein containing primary amines (e.g., an antibody) using the pre-activated TCO-PEG-NHS ester form. If starting with this compound, it must first be activated to an NHS ester using standard EDC/NHS chemistry, which is not detailed here.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
TCO-PEG6-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin columns (or other buffer exchange equipment)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free reaction buffer.[2] If the current buffer contains Tris or glycine, perform a buffer exchange using a desalting spin column. The final protein concentration should be between 1-5 mg/mL.[2]
-
Prepare TCO-NHS Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG6-NHS ester in anhydrous DMSO or DMF.[9]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[2][9] Incubate for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM.[9] This will consume any unreacted NHS ester. Incubate for 5-10 minutes at room temperature.[9]
-
Purification: Remove excess, unreacted TCO-PEG reagent by buffer exchanging the labeled protein using a desalting spin column.[2] The purified TCO-labeled protein is now ready for the click reaction or can be stored at 4°C for short-term use.[9]
Protocol 2: TCO-Tetrazine Click Reaction
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled protein in the reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Initiate Reaction: Add the tetrazine-molecule to the TCO-labeled protein. A 1.05 to 1.5 molar equivalent of the tetrazine reagent is recommended to ensure complete reaction.[9][15]
-
Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature.[15] Reaction progress can sometimes be monitored by the disappearance of the tetrazine's color if it is chromophoric (often pink/red).[9]
-
Purification (Optional): The reaction is often very clean. However, if necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC).[2][9] The purified conjugate can be stored at 4°C.[16]
Diagram 2: Troubleshooting Low Conjugation Yield
This flowchart provides a logical path to diagnose the cause of poor reaction efficiency.
Caption: A decision tree for diagnosing low yield in TCO-tetrazine bioconjugation.
Diagram 3: TCO-Tetrazine Reaction Mechanism
This diagram illustrates the inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine.
Caption: The two-step mechanism of the TCO-tetrazine ligation. Note: Image generation is not supported, so placeholders are used. The diagram illustrates the reaction of an electron-rich TCO with an electron-deficient tetrazine, proceeding through an unstable intermediate to form a stable conjugate and release nitrogen gas.[21][22]
References
- 1. precisepeg.com [precisepeg.com]
- 2. interchim.fr [interchim.fr]
- 3. TCO-PEG12-NHS ester | CAS: 2185016-39-9 | AxisPharm [axispharm.com]
- 4. TCO-PEG6-NHS ester, 2353409-96-6 | BroadPharm [broadpharm.com]
- 5. TCO-PEG24-acid | BroadPharm [broadpharm.com]
- 6. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nanocs.net [nanocs.net]
- 9. benchchem.com [benchchem.com]
- 10. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. escholarship.org [escholarship.org]
- 18. interchim.fr [interchim.fr]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. broadpharm.com [broadpharm.com]
- 22. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TCO-PEG6-Acid and its Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals utilizing TCO-PEG6-acid and its activated forms (e.g., TCO-PEG6-NHS ester) for bioconjugation. Below are troubleshooting guides and frequently asked questions to address potential side reactions and other issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of instability for the TCO group?
A1: The primary instability pathway for the trans-cyclooctene (B1233481) (TCO) group is isomerization from its reactive trans-conformation to the significantly less reactive or inactive cis-cyclooctene (CCO) form.[1][2][3][4] This isomerization renders the reagent ineffective for its intended bioorthogonal reaction with tetrazines.[5] The rate of this process is influenced by factors such as temperature and the presence of thiols.[5][6][7]
Q2: How stable is this compound in aqueous buffers and during storage?
A2: The TCO functional group can remain stable in aqueous buffered media for weeks when stored at 4°C.[8] However, long-term storage of TCO compounds is generally not recommended due to the potential for isomerization.[1][2][3][4] For optimal stability, especially for long-term storage, TCO reagents should be stored as a solid at -20°C, protected from light, and desiccated.[9][10] Some derivatives are stable for at least 14 months under these conditions.[11] It is recommended to prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before use.[9]
Q3: What are the most common side reactions when using TCO-PEG6-NHS ester to label proteins?
A3: The most significant side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester.[5] This reaction, where the ester is cleaved by water, yields an unreactive carboxylic acid and free NHS.[5] The rate of hydrolysis is highly dependent on pH, increasing at higher pH values.[5] This reaction directly competes with the desired acylation of primary amines (e.g., lysine (B10760008) residues) on the target biomolecule.[5]
Q4: Can the TCO group react directly with biological nucleophiles like thiols?
A4: While the TCO group is primarily designed for reaction with tetrazines, it can be sensitive to thiols, such as those on cysteine residues or in buffers like DTT.[7] High concentrations of thiols can promote the isomerization of TCO to the inactive CCO form.[6] Some studies have shown that certain TCO derivatives are stable in the presence of thiols in buffered solutions.[11] If your experiment requires reducing agents, it is crucial to perform purification to remove them before introducing the TCO reagent.
Q5: How does the PEG6 linker influence potential side reactions?
A5: The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the relatively hydrophobic TCO moiety.[5][8] This improved solubility is advantageous for bioconjugation reactions in aqueous environments and can help minimize non-specific binding caused by hydrophobic interactions.[5][12] The flexible PEG chain also reduces potential steric hindrance, which can improve the accessibility of the TCO group for its subsequent reaction with a tetrazine.[5][8]
Troubleshooting Guide
This guide addresses common problems encountered during bioconjugation experiments with this compound derivatives.
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling of Target Molecule | Hydrolysis of Activated Ester (e.g., NHS ester): The reagent was exposed to moisture or a high pH buffer for an extended period before reacting with the target. | • Prepare fresh stock solutions of the TCO reagent in high-quality anhydrous DMSO or DMF immediately before use.[8] • Ensure the protein labeling reaction buffer is within the optimal pH range of 7-9.[8] • Minimize the time the reagent spends in aqueous buffer before purification. |
| Isomerization of TCO to inactive CCO: The TCO reagent has lost its reactivity due to improper storage or handling. | • Store TCO reagents as a solid at -20°C, desiccated, and protected from light.[9][10] • Avoid repeated freeze-thaw cycles. • If the experiment involves thiols, ensure they are removed before adding the TCO reagent.[7] | |
| Presence of Amine Contaminants: The reaction buffer (e.g., Tris) or protein sample contains primary amines that compete with the target molecule for the TCO-NHS ester. | • Use an amine-free buffer such as phosphate-buffered saline (PBS) for the conjugation reaction. • If using a buffer like Tris is unavoidable, perform a buffer exchange for the protein into an amine-free buffer before starting the reaction.[8] | |
| High Background Signal / Non-Specific Binding | Excessive Concentration of TCO Reagent: Using too much labeling reagent can lead to non-specific binding to surfaces or other biomolecules. | • Perform a titration to determine the lowest effective concentration of the TCO reagent that provides a good signal-to-noise ratio.[9] • Reduce the molar excess of the TCO reagent used in the labeling step. |
| Hydrophobic Interactions: The TCO group itself can be hydrophobic, leading to non-specific binding. | • Increase the number and duration of washing steps after the labeling incubation.[9] • Introduce a blocking step with an agent like Bovine Serum Albumin (BSA) before the labeling step to block non-specific binding sites.[9] | |
| Precipitation of Reagent or Labeled Product: The TCO reagent or the resulting conjugate may have poor solubility in the reaction buffer. | • Ensure adequate solubility by using reagents with hydrophilic PEG linkers.[7] • If precipitation is observed, consider adjusting the buffer composition or using a lower concentration of reactants. | |
| Low Yield in Subsequent TCO-Tetrazine Reaction | Steric Hindrance: The TCO group on the labeled biomolecule is not easily accessible to the tetrazine probe. | • The PEG6 linker is designed to minimize this, but if the target site is in a crowded environment, consider a longer PEG linker.[5][8] |
| Degradation of Reactants: The TCO-labeled molecule or the tetrazine probe may have degraded during storage or the experiment. | • Use freshly prepared or properly stored reagents.[7] Tetrazines can be susceptible to degradation in aqueous media.[7] • Verify the integrity of both reaction partners before conjugation. | |
| Suboptimal Reaction Conditions: The pH, temperature, or stoichiometry of the TCO-tetrazine reaction is not optimal. | • The TCO-tetrazine reaction is efficient in a pH range of 6-9.[12] • Use a slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent.[12] • Incubate for 30-60 minutes at room temperature, or extend the time at 4°C for sensitive molecules.[12] |
Quantitative Data Summary
The efficiency of labeling and subsequent click reactions depends on several kinetic and stability parameters.
| Parameter | Value / Condition | Notes | Reference(s) |
| TCO-Tetrazine Reaction Kinetics | k₂ up to 10⁶ M⁻¹s⁻¹ | One of the fastest bioorthogonal reactions known. The exact rate depends on the specific TCO and tetrazine structures. | [5] |
| NHS Ester-Amine Reaction pH | Optimal: pH 7-9 | The primary amine on the biomolecule must be unprotonated to act as a nucleophile. Hydrolysis of the NHS ester is a competing reaction that increases with pH. | [5] |
| TCO-Tetrazine Reaction pH | Optimal: pH 6-9 | The reaction is robust and proceeds efficiently in a variety of common aqueous buffers like PBS. | [12] |
| Reaction Temperature | 4°C to 37°C | Labeling is often done at room temperature (20-25°C) or 4°C to minimize side reactions and protein degradation. The TCO-tetrazine click reaction can be accelerated at 37°C or 40°C. | [5][12] |
| Reaction Time (NHS Labeling) | 1-2 hours | Typically performed at room temperature. Longer times may be needed at 4°C. | [5] |
| Reaction Time (TCO-Tetrazine) | 30-120 minutes | Usually rapid at room temperature. Can be extended overnight at 4°C if needed. | [8][12] |
| TCO Stability (Aqueous) | Stable for weeks at 4°C | Refers to the TCO functional group itself. Activated esters like NHS are much more susceptible to hydrolysis. | [8] |
| TCO Stability (Storage) | Stable for >14 months at -20°C | When stored as a solid, desiccated, and protected from light. | [11] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with TCO-PEG6-NHS Ester
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 1X Phosphate-Buffered Saline (PBS), at pH 7.2-8.0. If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column.[8]
-
Protein Preparation: Adjust the concentration of the protein solution to 1-5 mg/mL in the reaction buffer.[8]
-
TCO Reagent Preparation: Allow the vial of TCO-PEG6-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[8] Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO.[8]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG6-NHS ester solution to the protein solution.[8] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[5] Protect the reaction from light if using a fluorescently-tagged molecule.[9]
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.[8]
-
Purification: Remove the excess, unreacted TCO reagent by size-exclusion chromatography (e.g., a desalting spin column) or dialysis to prevent interference in downstream applications.[8][12]
-
Storage: Store the purified TCO-labeled protein at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.
Protocol 2: TCO-Tetrazine Click Reaction
-
Preparation: Prepare the TCO-labeled biomolecule and the tetrazine-functionalized probe in a suitable reaction buffer (e.g., PBS, pH 7.4).[12]
-
Stoichiometry: Add the tetrazine probe to the TCO-labeled molecule. It is common to use a 1.05 to 1.5-fold molar excess of the tetrazine reagent to ensure complete reaction.[12]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[12] For sensitive biomolecules or less reactive partners, the incubation can be extended up to 2 hours or performed overnight at 4°C.[12]
-
Analysis/Purification: The resulting conjugate can be analyzed directly or purified by methods like size-exclusion chromatography if necessary to remove any unreacted components.[12]
Visualized Workflows and Side Reactions
References
- 1. TCO-PEG6-amine, 2353409-94-4 | BroadPharm [broadpharm.com]
- 2. TCO-PEG6-DBCO | BroadPharm [broadpharm.com]
- 3. TCO-PEG6-NHS ester, 2353409-96-6 | BroadPharm [broadpharm.com]
- 4. TCO-PEG10-acid | BroadPharm [broadpharm.com]
- 5. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. TCO PEG Thiol, TCO-PEG-SH [nanocs.net]
- 11. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of TCO-PEG6-Acid Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of biomolecule-TCO-PEG6-acid conjugates. Our focus is on effectively removing unreacted TCO-PEG6-acid linker from the final conjugate product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates from the unreacted linker?
The most effective purification strategies leverage the significant size difference between the large biomolecule conjugate (e.g., an antibody at ~150 kDa) and the small unreacted this compound linker (molecular weight ~500 Da). The primary methods include:
-
Size Exclusion Chromatography (SEC): This is a widely used and highly effective method for separating molecules based on their size. The larger conjugate will elute first from the column, while the smaller, unreacted linker is retained longer, allowing for efficient separation.[1][2][]
-
Dialysis/Diafiltration: These techniques are excellent for removing small molecules from a solution containing larger molecules by using a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[4]
-
Tangential Flow Filtration (TFF): A more advanced form of diafiltration, TFF is particularly useful for larger volumes and offers a gentle and efficient way to purify and concentrate the conjugate while removing the unreacted linker.[5][6]
Q2: How do I choose the right purification method for my experiment?
The choice of purification method depends on factors such as the scale of your experiment, the desired purity of the final product, and the equipment available. The table below provides a comparison to aid in your decision-making.
| Method | Principle | Advantages | Disadvantages | Best For |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size | High resolution and purity; Can be used for both small and large scales.[1][2] | Can lead to sample dilution; Requires specialized chromatography equipment. | Achieving high purity for a wide range of sample volumes. |
| Dialysis | Diffusion across a semi-permeable membrane | Simple and requires minimal specialized equipment; Gentle on the conjugate.[4] | Slow process (can take hours to days); Can result in sample dilution. | Small-scale purifications where time is not a critical factor. |
| Tangential Flow Filtration (TFF) | Convective transport across a semi-permeable membrane | Fast and efficient for large volumes; Can simultaneously concentrate the sample.[5][6] | Requires a dedicated TFF system; Potential for membrane fouling. | Large-scale manufacturing and process development.[7] |
Q3: What analytical techniques can I use to confirm the removal of the unreacted this compound linker?
Several analytical methods can be employed to assess the purity of your conjugate:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) can be used to separate the conjugate from the unreacted linker.[8][9][10] Size-exclusion HPLC (SE-HPLC) can also be used to confirm the removal of the small linker molecule by observing the disappearance of its corresponding peak.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate and confirm the absence of the unreacted linker.
-
UV-Vis Spectroscopy: While not a direct measure of linker removal, a consistent UV-Vis spectrum of the purified conjugate across elution fractions can indicate the removal of impurities.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Conjugate | Inefficient Conjugation: The initial reaction did not proceed to completion. | Optimize conjugation reaction conditions (e.g., pH, molar ratio of linker to biomolecule, reaction time).[11] Ensure the biomolecule is at a suitable concentration (>0.5 mg/mL for antibodies).[12] |
| Precipitation of Conjugate: The conjugate may have aggregated and precipitated during the purification process. | Ensure the use of compatible buffers throughout the purification process. Consider adding stabilizing agents if aggregation is a known issue. | |
| Non-specific Binding: The conjugate may be binding to the purification matrix (e.g., SEC column). | Use a well-packed and inert SEC column. Ensure the mobile phase composition is appropriate to minimize interactions. | |
| Unreacted Linker Still Present After Purification | Inappropriate Purification Method: The chosen method may not be providing sufficient resolution. | For SEC, ensure the column has the appropriate separation range for your conjugate and the linker. For dialysis/TFF, use a membrane with a suitable MWCO (e.g., 10-30 kDa for antibody conjugates). |
| Overloading of Purification System: Too much sample was loaded onto the SEC column or into the dialysis/TFF device. | Reduce the sample load to stay within the capacity of the purification system. | |
| Loss of TCO Reactivity in the Purified Conjugate | "Buried" TCO Groups: The hydrophobic TCO group may have become buried within the structure of the biomolecule, making it inaccessible for subsequent reactions.[13] | The use of a hydrophilic PEG linker, such as in this compound, is designed to minimize this issue by extending the TCO group away from the biomolecule's surface.[13][14] |
| Isomerization of TCO: The active trans-cyclooctene (B1233481) can isomerize to the less reactive cis-cyclooctene. | TCO compounds are not recommended for long-term storage.[1][6] Use freshly prepared or properly stored reagents. |
Experimental Protocol: Purification by Size Exclusion Chromatography (SEC)
This protocol provides a general guideline for the purification of a this compound conjugated antibody from the unreacted linker using a gravity-flow desalting column.
Materials:
-
Crude conjugation reaction mixture
-
Desalting column (e.g., Sephadex G-25 or equivalent)
-
Purification buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Fraction collection tubes
-
UV-Vis spectrophotometer
Procedure:
-
Column Equilibration:
-
Gently resuspend the SEC resin in the column with purification buffer.
-
Allow the buffer to drain through the column by gravity.
-
Wash the column with at least 3-5 column volumes of purification buffer to ensure it is fully equilibrated.
-
-
Sample Loading:
-
Allow the buffer in the column to drain until it reaches the top of the resin bed.
-
Carefully load the crude conjugation reaction mixture onto the top of the resin bed. Avoid disturbing the resin.
-
Allow the sample to enter the resin bed completely.
-
-
Elution and Fraction Collection:
-
Once the sample has entered the resin, gently add purification buffer to the top of the column.
-
Begin collecting fractions immediately. The size of the fractions will depend on the column volume (typically 0.5-1.0 mL fractions for a 10 mL column).
-
Continuously add buffer to the top of the column to maintain a constant flow.
-
-
Analysis of Fractions:
-
Measure the absorbance of each fraction at 280 nm (for protein) using a UV-Vis spectrophotometer.
-
The first peak to elute will contain the high molecular weight antibody-TCO-PEG6-acid conjugate.
-
A second, later-eluting peak (if detectable by UV) will contain the low molecular weight unreacted this compound.
-
Pool the fractions corresponding to the first peak.
-
-
Confirmation of Purity:
-
Analyze the pooled fractions using SE-HPLC or other appropriate analytical methods to confirm the absence of the unreacted linker.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of this compound conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody Purification Methods | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. repligen.com [repligen.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. | Semantic Scholar [semanticscholar.org]
- 11. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 12. Antibody Conjugation Troubleshooting [bio-techne.com]
- 13. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
Technical Support Center: TCO-PEG6-Acid Amine Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the conjugation of TCO-PEG6-acid to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for conjugating this compound to a primary amine?
The conjugation is a two-step process. First, the carboxylic acid of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This forms a semi-stable TCO-PEG6-NHS ester. Second, the NHS ester reacts with a primary amine on the target molecule (e.g., the lysine (B10760008) residue of a protein) to form a stable amide bond.
Q2: What is the optimal pH for the reaction between the TCO-PEG6-NHS ester and an amine?
The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[1] A slightly basic pH ensures that a sufficient amount of the primary amine is deprotonated and therefore nucleophilic, which is necessary for it to react with the NHS ester.[1]
Q3: How does pH affect the stability of the TCO-PEG6-NHS ester?
The stability of the NHS ester is highly pH-dependent. At alkaline pH, the rate of hydrolysis, a competing reaction where the ester reacts with water instead of the amine, increases significantly.[1] This hydrolysis inactivates the TCO-PEG6-linker. Therefore, it is crucial to perform the reaction in the recommended pH range and to use freshly prepared or properly stored NHS-activated linkers.
Q4: What buffers are recommended for the amine conjugation step?
Phosphate-buffered saline (PBS) at a pH of 7.2-7.5, or bicarbonate/carbonate buffer at a pH of 8.3-8.5 are commonly used.[2] It is critical to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target molecule for reaction with the NHS ester.[3]
Q5: What is the recommended pH for the initial activation of this compound with EDC and NHS?
The activation of the carboxylic acid with EDC and NHS is most efficient at a pH between 4.5 and 6.0.[3] MES buffer (2-(N-morpholino)ethanesulfonic acid) is a suitable choice for this step as it does not contain primary amines or carboxylates that would interfere with the reaction.[4]
Q6: How stable is the TCO group itself across different pH values?
The trans-cyclooctene (B1233481) (TCO) moiety is generally stable in aqueous buffers at a pH of around 7.5 for extended periods.[5] Some studies have shown that TCO derivatives are stable in phosphate-buffered D2O for up to 14 days.[6] However, prolonged exposure to harsh acidic or basic conditions should be avoided. The TCO group is also known to be sensitive to thiols and certain metals, which can promote its isomerization to the unreactive cis-cyclooctene (CCO) form.[7]
Data Presentation
Impact of pH on NHS Ester Stability
The stability of the NHS ester is critical for successful conjugation. The following table summarizes the half-life of an NHS ester at various pH values, illustrating the increased rate of hydrolysis at higher pH.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [8] |
| 8.6 | 4 | 10 minutes | [8] |
pH-Dependent Kinetics of Amidation vs. Hydrolysis
The efficiency of the conjugation reaction depends on the competition between the desired reaction with the amine (aminolysis) and the undesired reaction with water (hydrolysis). The following table provides a representative example of how pH affects the reaction rates and final product yield for a similar NHS-ester conjugation reaction.
| pH | Amidation Half-life (t½) | Hydrolysis Half-life (t½) | Approximate Amide Yield | Reference |
| 8.0 | 25 minutes | 190 minutes | 87-92% | [9] |
| 8.5 | 10 minutes | 130 minutes | 87-92% | [9] |
| 9.0 | 5 minutes | 110 minutes | 87-92% | [9] |
Data is for the reaction of a porphyrin-NHS ester with an amino-PEG reagent and serves as a representative example.[9]
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of this compound to an Amine-Containing Protein
This protocol outlines the activation of this compound using EDC and NHS, followed by conjugation to a protein.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5
-
Amine-containing protein
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
Procedure:
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS/Sulfo-NHS in Activation Buffer to the desired concentration. A 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS/Sulfo-NHS relative to the this compound is recommended.[10]
-
Add the this compound solution to the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature to form the TCO-PEG6-NHS ester.[10]
Step 2: Conjugation to the Amine-Containing Protein
-
Prepare the protein solution in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column.
-
Add the freshly activated TCO-PEG6-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point, but this may require optimization.[5]
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[4]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[10] Incubate for an additional 15-30 minutes.[10]
-
Purify the TCO-labeled protein from excess reagents and byproducts using a desalting column or dialysis.
Mandatory Visualization
Caption: Reaction pathway for this compound and amine conjugation.
Caption: Experimental workflow for this compound amine conjugation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect pH of conjugation buffer: If the pH is too low (<7), the amine will be protonated and non-nucleophilic. If the pH is too high (>9), the NHS ester will rapidly hydrolyze.[1] | Ensure the conjugation buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[2] |
| Hydrolyzed TCO-PEG6-NHS ester: The NHS ester is moisture-sensitive. Improper storage or handling can lead to hydrolysis before it has a chance to react with the amine. | Equilibrate the this compound, EDC, and NHS reagents to room temperature before opening to prevent condensation. Prepare the activated NHS ester immediately before use.[11] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the NHS ester. | Perform buffer exchange of the protein into an amine-free buffer such as PBS or bicarbonate buffer before starting the conjugation.[3] | |
| Inactive this compound or amine: The starting materials may have degraded. | Use fresh reagents and ensure proper storage conditions (-20°C for the TCO-linker). | |
| Protein Aggregation | High degree of labeling: Too many modifications on the protein surface can lead to aggregation. | Reduce the molar excess of the TCO-PEG6-NHS ester in the reaction. Optimize the reaction time to control the degree of labeling. |
| Unfavorable buffer conditions: The buffer composition may not be optimal for the protein's stability. | Screen different buffer compositions and pH values within the recommended range. Consider adding stabilizers like glycerol (B35011) or arginine. | |
| Inconsistent Results | Inaccurate quantification of reactants: Errors in determining the concentration of the protein or the TCO-linker will lead to variability. | Use a reliable method (e.g., BCA assay for protein, UV-Vis for some linkers) to accurately determine the concentrations of stock solutions. |
| Variability in reaction time or temperature: Inconsistent incubation times or temperatures can affect the extent of the reaction. | Standardize the incubation time and temperature for all experiments. | |
| Loss of Protein Activity | Modification of critical amine residues: The NHS ester may react with amines in the active site of the protein. | Consider using a lower molar excess of the TCO-linker or reducing the reaction time. If the problem persists, alternative conjugation strategies targeting other functional groups may be necessary. |
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
storage and handling recommendations for TCO-PEG6-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the storage and handling of TCO-PEG6-acid.
Storage and Handling Recommendations
Proper storage and handling of this compound are crucial for maintaining its reactivity and ensuring experimental success. The bifunctional nature of this reagent, containing a strained trans-cyclooctene (B1233481) (TCO) group and a carboxylic acid, makes it susceptible to degradation if not handled correctly.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C[1][2] | Minimizes isomerization of the reactive TCO group to the unreactive cis-cyclooctene (CCO) and prevents degradation. |
| Storage Conditions | Store in a sealed container, protected from moisture and light[1]. | The TCO group is sensitive to environmental factors. Moisture can lead to hydrolysis. |
| Long-term Storage | Not recommended for long-term storage[2][3][4]. | TCO compounds have a limited shelf life due to the gradual isomerization to the less reactive CCO form[2][3][4]. |
| Handling | Dissolve freshly before use[1]. | To ensure maximum reactivity and avoid degradation in solution. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles[1]. | Can introduce moisture and accelerate degradation of the compound. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue: Low or No Product Yield in TCO-Tetrazine Ligation
-
Possible Cause: Degradation of the TCO group. The strained trans-cyclooctene (TCO) can isomerize to the unreactive cis-cyclooctene (CCO) over time, especially with improper storage.
-
Recommended Solution:
-
Use freshly acquired this compound or a batch that has been stored correctly at -20°C and protected from light and moisture.
-
Prepare solutions of this compound immediately before use.
-
Consider performing a quality control check on the TCO reagent if you suspect degradation.
-
-
Possible Cause: Suboptimal reaction conditions. The efficiency of the TCO-tetrazine ligation can be influenced by factors such as pH, temperature, and reaction time.
-
Recommended Solution:
-
Ensure the reaction pH is within the optimal range, typically between 6.0 and 9.0.
-
While the reaction is generally fast at room temperature, optimizing the temperature and incubation time for your specific reactants can improve yields.
-
A slight excess of the tetrazine-functionalized molecule (1.05 to 1.5-fold molar excess) can help drive the reaction to completion[5].
-
-
Possible Cause: Steric hindrance. If the TCO and tetrazine moieties are attached to large, bulky molecules, their ability to react can be sterically hindered.
-
Recommended Solution: The PEG6 spacer in this compound is designed to reduce steric hindrance. However, if you still encounter issues, you might consider a linker with a longer PEG chain.
Issue: Low Yield in Amide Bond Formation via the Carboxylic Acid
-
Possible Cause: Inefficient activation of the carboxylic acid. The carboxylic acid group needs to be activated, typically with EDC and NHS (or sulfo-NHS), to react with primary amines. Incomplete activation will result in low conjugation efficiency.
-
Recommended Solution:
-
Use fresh, high-quality EDC and NHS reagents.
-
Ensure that the reaction is performed in an appropriate buffer, free of primary amines (e.g., Tris), which would compete with your target molecule. Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH of 7.2-8.5 are recommended[6].
-
Optimize the molar ratio of EDC and NHS to the carboxylic acid.
-
-
Possible Cause: Hydrolysis of the activated NHS ester. The NHS ester intermediate is susceptible to hydrolysis, which deactivates it. The rate of hydrolysis increases with higher pH.
-
Recommended Solution:
-
Prepare the activated this compound immediately before adding it to your amine-containing molecule.
-
Work at an optimal pH range of 7.2-8.5 to balance amine reactivity and NHS ester stability[6].
-
If possible, increase the concentration of your reactants to favor the bimolecular conjugation reaction over hydrolysis[6].
-
Issue: Precipitation of this compound During the Experiment
-
Possible Cause: Poor solubility of the conjugate. While the PEG6 spacer enhances hydrophilicity, conjugation to a very hydrophobic molecule can lead to precipitation.
-
Recommended Solution:
-
Consider using a small amount of a water-miscible organic co-solvent like DMSO or DMF, ensuring it is compatible with your biological system.
-
If aggregation is a persistent issue, using a linker with a longer, more hydrophilic PEG chain may be necessary[7].
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the PEG6 spacer in this compound?
A1: The hexaethylene glycol (PEG6) spacer serves multiple purposes. It increases the hydrophilicity and water solubility of the molecule, which is beneficial for bioconjugation in aqueous buffers[8][9]. It also provides a flexible linker that can reduce steric hindrance between the molecules being conjugated, potentially improving reaction efficiency[9].
Q2: How can I monitor the progress of my TCO-tetrazine ligation reaction?
A2: The progress of the TCO-tetrazine reaction can be monitored spectroscopically. The tetrazine moiety has a characteristic UV-Vis absorbance in the range of 510-550 nm. The reaction progress can be followed by observing the disappearance of this absorbance as the tetrazine is consumed[10].
Q3: What are some common side reactions to be aware of?
A3: For the TCO group, the main "side reaction" is its isomerization to the unreactive cis-cyclooctene (CCO). For the carboxylic acid end, the primary competing reaction during activation is the hydrolysis of the NHS ester intermediate, which converts it back to the unreactive carboxylic acid[6].
Q4: Can I use buffers containing primary amines, like Tris, for the NHS ester activation step?
A4: No, buffers containing primary amines, such as Tris or glycine, should be avoided during the NHS ester activation and conjugation step. These buffers will compete with your target amine-containing molecule for reaction with the activated this compound, which will significantly reduce your conjugation efficiency[6].
Q5: What is the expected purity of this compound?
A5: Commercially available this compound typically has a purity of ≥95%[1].
Experimental Workflow and Diagrams
A typical experimental workflow for conjugating an amine-containing biomolecule (e.g., a protein) to a tetrazine-modified molecule using this compound involves two main stages:
-
Activation of this compound and conjugation to the amine-containing biomolecule.
-
Purification of the TCO-labeled biomolecule and subsequent ligation to the tetrazine-modified molecule.
A typical experimental workflow for bioconjugation using this compound.
Below is a logical diagram illustrating the key chemical transformations involved.
Key chemical transformations in a two-step conjugation with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. TCO-PEG6-NHS ester, 2353409-96-6 | BroadPharm [broadpharm.com]
- 3. TCO-PEG6-amine, 2353409-94-4 | BroadPharm [broadpharm.com]
- 4. TCO-PEG2-acid, 2250217-31-1 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
Validation & Comparative
Validating T-PEG6-acid Protein Conjugation: A Comparative Guide to MALDI-TOF MS and Alternative Methods
For researchers, scientists, and drug development professionals, the successful conjugation of molecules to proteins is a critical step in creating novel therapeutics, diagnostics, and research tools. The use of TCO-PEG6-acid, a popular linker, requires rigorous validation to ensure the desired modification has occurred. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) with other common analytical techniques for validating this compound protein conjugation.
Introduction to this compound Protein Conjugation
This compound (trans-cyclooctene-polyethylene glycol-acid) is a bifunctional linker used in bioconjugation. The trans-cyclooctene (B1233481) group allows for a highly specific and rapid reaction with a tetrazine-functionalized molecule via inverse electron-demand Diels-Alder cycloaddition (iEDDA), a type of "click chemistry". The PEG6 spacer enhances solubility and reduces steric hindrance. The carboxylic acid group, however, is not directly reactive with proteins and requires activation, typically through the formation of an N-hydroxysuccinimide (NHS) ester using carbodiimide (B86325) chemistry (EDC/NHS), to react with primary amines (e.g., lysine (B10760008) residues) on the protein surface.
The validation of this conjugation is paramount to confirm the covalent attachment of the TCO-PEG6 moiety to the protein and to determine the extent of labeling.
Comparison of Validation Methods
The choice of validation method depends on the specific requirements of the experiment, including the need for precise mass determination, quantification of labeling efficiency, assessment of purity, and the available instrumentation.
| Feature | MALDI-TOF MS | SDS-PAGE | Size-Exclusion HPLC (SEC-HPLC) | UV-Vis Spectroscopy |
| Primary Information | Precise molecular weight of the conjugate. | Apparent molecular weight (mobility shift). | Purity, aggregation, and separation of conjugate from unconjugated protein. | Degree of Labeling (DoL) if a chromophore is involved. |
| Quantitative Capability | Semi-quantitative (relative peak intensities). Can be used to estimate the distribution of species with different degrees of labeling. | Semi-quantitative (band intensity). | Quantitative (peak area integration). | Quantitative (absorbance measurement). |
| Resolution | High resolution for mass determination. | Low resolution. Small mass changes may not be detectable. | Moderate resolution for separating species of different sizes. | No separation of species. Provides an average DoL. |
| Speed | Rapid analysis once the sample is prepared. | Relatively slow (requires gel running and staining). | Moderate analysis time per sample. | Very rapid measurement. |
| Sensitivity | High (picomole to femtomole range). | Moderate (nanogram to microgram range). | Moderate (microgram range). | Low to moderate, depending on the extinction coefficient of the label. |
| Confirmation of Covalent Bond | Direct evidence through mass increase. | Indirect evidence through mobility shift. | Indirect evidence through retention time shift. | Indirect evidence. |
| Typical Application | Definitive confirmation of conjugation and determination of the number of attached linkers. | Quick, qualitative check for successful conjugation and assessment of purity. | Analysis of product purity, detection of aggregates, and separation of conjugated from unconjugated protein. | Calculation of the average number of linkers per protein (requires a chromophore on the linker or protein). |
Experimental Workflows and Protocols
This compound Protein Conjugation Workflow
The overall workflow for conjugating this compound to a protein and subsequent validation is depicted below.
Workflow for this compound protein conjugation and validation.
Detailed Experimental Protocols
1. EDC/NHS Activation of this compound and Protein Conjugation [1][2][3][4][5]
This protocol describes the activation of the carboxylic acid on this compound to an NHS ester, followed by conjugation to a protein.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Activation of this compound:
-
Dissolve this compound in an appropriate anhydrous solvent like DMSO or DMF to prepare a stock solution (e.g., 100 mM).
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in an activation buffer (e.g., MES buffer, pH 6.0). A typical molar ratio is 1:2:2 of this compound:EDC:NHS.
-
Add the this compound solution to the EDC/NHS solution and incubate for 15-30 minutes at room temperature to form the TCO-PEG6-NHS ester.
-
-
Protein Conjugation:
-
Equilibrate the protein into the conjugation buffer (PBS, pH 7.4) using a desalting column. The protein concentration should typically be 1-10 mg/mL.
-
Add the freshly activated TCO-PEG6-NHS ester solution to the protein solution. The molar excess of the TCO-linker will determine the degree of labeling and should be optimized for each protein. A starting point is a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.
-
Remove excess, unreacted TCO-linker and byproducts by size-exclusion chromatography or dialysis.
-
2. MALDI-TOF MS Analysis
Materials:
-
Purified Protein-TCO-PEG6 conjugate
-
MALDI matrix solution (e.g., sinapinic acid for proteins >10 kDa, or α-cyano-4-hydroxycinnamic acid for smaller proteins, dissolved in acetonitrile/water/TFA)
-
MALDI target plate
Procedure:
-
Sample Preparation:
-
Mix the purified conjugate solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 to 1:10 (sample:matrix) ratio.
-
-
Spotting:
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely, forming co-crystals of the sample and matrix.
-
-
Data Acquisition:
-
Analyze the sample in a MALDI-TOF mass spectrometer. The instrument will measure the mass-to-charge ratio (m/z) of the ionized molecules.
-
-
Data Analysis:
-
Compare the mass spectrum of the conjugated protein with that of the unconjugated protein. A successful conjugation will result in a mass increase corresponding to the mass of the this compound linker (and any modifications from the activation/quenching steps) for each attached molecule. The number of peaks will indicate the distribution of species with different degrees of labeling.
-
3. SDS-PAGE Analysis [6][7][8]
Materials:
-
Purified Protein-TCO-PEG6 conjugate and unconjugated protein control
-
Polyacrylamide gel (appropriate percentage for the protein size)
-
SDS-PAGE running buffer
-
Sample loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation:
-
Mix a few micrograms of the conjugated and unconjugated protein with the sample loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Load the samples and molecular weight standards onto the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
-
Analysis:
-
Compare the migration of the conjugated protein to the unconjugated control. A successful conjugation will result in a "mobility shift," with the conjugated protein migrating slower (appearing at a higher apparent molecular weight) due to the increased mass of the attached TCO-PEG6 linkers.
-
4. Size-Exclusion HPLC (SEC-HPLC) Analysis [9]
Materials:
-
Purified Protein-TCO-PEG6 conjugate
-
Appropriate SEC column for the protein size
-
Mobile phase (e.g., PBS)
-
HPLC system with a UV detector
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject a known amount of the purified conjugate onto the column.
-
-
Chromatography:
-
Run the separation under isocratic conditions.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. The conjugated protein should elute earlier than the unconjugated protein due to its larger hydrodynamic radius. The peak area can be used to assess purity and quantify the amount of conjugated protein relative to any remaining unconjugated protein or aggregates.
-
5. UV-Vis Spectroscopy for Degree of Labeling (DoL) [10][11][12]
This method is most effective if the this compound linker contains a chromophore or if the protein's absorbance at 280 nm is used in conjunction with a label that absorbs at a different wavelength. As this compound itself does not have a strong, unique absorbance in the UV-Vis spectrum away from the protein's absorbance, this method is more commonly applied after the TCO group has reacted with a tetrazine-containing dye. However, if the extinction coefficient of the this compound is known at 280 nm, a correction can be applied to the protein's absorbance to estimate the DoL.
Procedure (assuming a tetrazine-dye has been clicked to the TCO-protein):
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the dye.
-
-
Calculate Protein Concentration:
-
Protein Conc. (M) = [A_280 - (A_λmax * CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_λmax of dye) and ε_protein is the molar extinction coefficient of the protein.
-
-
-
Calculate Dye Concentration:
-
Dye Conc. (M) = A_λmax / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye.
-
-
-
Calculate DoL:
-
DoL = Dye Conc. (M) / Protein Conc. (M)
-
Conclusion
Validating the conjugation of this compound to a protein is a critical quality control step. MALDI-TOF MS stands out as the most definitive method for confirming successful conjugation by providing precise mass information. However, a comprehensive validation strategy often employs a combination of techniques. SDS-PAGE offers a rapid and simple qualitative check, while SEC-HPLC is invaluable for assessing purity and aggregation. UV-Vis spectroscopy, particularly after a subsequent click reaction with a reporter molecule, provides a quantitative measure of the average degree of labeling. The selection of the most appropriate method or combination of methods will depend on the specific experimental goals and available resources, ensuring the production of well-characterized and reliable protein conjugates for research and development.
References
- 1. broadpharm.com [broadpharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Mobility Shifts Contribute to Gel Electrophoresis Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
TCO-PEG6-acid vs. DBCO-PEG-acid: A Comparative Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a bioorthogonal linker is a critical decision in the development of bioconjugates, influencing reaction efficiency, stability, and the overall performance of the final product, such as in antibody-drug conjugates (ADCs). This guide provides a detailed, objective comparison of two widely used PEGylated linkers: TCO-PEG6-acid and DBCO-PEG-acid. This comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the optimal linker for their specific bioconjugation needs.
At their core, both linkers utilize "click chemistry" for covalent bond formation. This compound contains a trans-cyclooctene (B1233481) (TCO) group, which reacts with a tetrazine (Tz) moiety via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] In contrast, DBCO-PEG-acid features a dibenzocyclooctyne (DBCO) group that undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-functionalized molecule.[2][3] The choice between these two powerful chemistries has significant implications for conjugation strategy and outcomes.
Quantitative Performance Comparison
The efficiency and kinetics of the bioconjugation reaction are paramount, especially when working with sensitive biological molecules. The following table summarizes key quantitative data for the TCO-tetrazine and DBCO-azide reactions.
| Parameter | TCO-Tetrazine Ligation | DBCO-Azide Ligation (SPAAC) | References |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | [1][2][3] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10³ - 10⁶ | ~1 - 45 | [4][5][6] |
| Reaction Speed | Exceptionally fast, often complete in minutes | Slower, may require hours for completion | [2][5][7] |
| Reaction Conditions | Physiological (pH 6-9, room temperature or 37°C) | Physiological (room temperature or 37°C) | [8][9] |
| Catalyst Requirement | None (bioorthogonal) | None (copper-free) | [3][10] |
| Stability of Linker | TCO can isomerize to the less reactive cis-cyclooctene (CCO), influenced by light and metals. | DBCO is generally stable but can be sensitive to some reducing agents like DTT. | [2] |
| Resulting Linkage | Stable dihydropyridazine | Stable triazole | [3][6] |
Reaction Mechanisms and Experimental Workflow
The fundamental difference in reactivity between TCO and DBCO linkers dictates their respective applications and experimental setups.
A typical bioconjugation workflow involves the activation of the acid linker and subsequent reaction with the biomolecule.
Detailed Experimental Protocols
The following protocols provide a general framework for the conjugation of a protein (e.g., an antibody) using either this compound or DBCO-PEG-acid. These protocols first describe the conversion of the carboxylic acid to a more reactive N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the protein.
Protocol 1: Activation of this compound or DBCO-PEG-acid to an NHS Ester
Materials:
-
This compound or DBCO-PEG-acid
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
Procedure:
-
Dissolve this compound or DBCO-PEG-acid in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
In a separate tube, dissolve NHS to a final concentration of 50 mM and EDC to a final concentration of 50 mM in anhydrous DMSO or DMF.
-
To activate the linker, mix the linker stock solution with the EDC/NHS solution at a 1:1.2:1.2 molar ratio (Linker:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the Linker-PEG-NHS ester. This activated linker should be used immediately.
Protocol 2: Conjugation of Activated Linker to a Protein
Materials:
-
Protein solution (e.g., antibody at 1-10 mg/mL in an amine-free buffer like PBS)[3]
-
Activated Linker-PEG-NHS ester solution (from Protocol 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns for purification[8]
Procedure:
-
Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.[8]
-
Add a 10-20 fold molar excess of the freshly prepared Linker-PEG-NHS ester solution to the protein solution.[11] The final concentration of the organic solvent (DMSO or DMF) should ideally be below 20%.[11][12]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[8][11]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to neutralize any unreacted NHS ester.[8][11]
-
Remove the excess, unreacted linker and byproducts by purifying the protein conjugate using a spin desalting column.[8][12]
-
Characterize the resulting TCO- or DBCO-labeled protein and determine the degree of labeling (DOL).
Protocol 3: Bioorthogonal "Click" Reaction
Materials:
-
TCO- or DBCO-labeled protein
-
Tetrazine- or Azide-functionalized molecule (e.g., fluorescent dye, small molecule drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Mix the TCO- or DBCO-labeled protein with the corresponding tetrazine- or azide-functionalized molecule. A slight molar excess (1.5-3 fold) of the functionalized molecule is often used.[13]
-
Incubate the reaction mixture.
-
The final bioconjugate can be purified from unreacted components using methods like size-exclusion chromatography if required.[8]
Discussion and Recommendations
This compound:
The primary advantage of the TCO-tetrazine ligation is its exceptionally fast reaction rate, which is orders of magnitude faster than the DBCO-azide reaction.[2][5] This allows for efficient conjugation at very low concentrations, which is highly advantageous for in vivo applications or when dealing with precious reagents.[6][15] The rapid kinetics can lead to higher conjugation efficiencies in shorter timeframes, potentially simplifying manufacturing processes.[2] However, a key consideration is the stability of the TCO group, which can isomerize to its less reactive cis-form.[2] Care should be taken to protect TCO-containing reagents from light and certain metals.
DBCO-PEG-acid:
DBCO linkers are widely used due to their good stability and high specificity for azides in the SPAAC reaction.[3][16] The resulting triazole linkage is extremely stable.[3] While the reaction kinetics are slower than the TCO-tetrazine ligation, they are often sufficient for a wide range of bioconjugation applications, including the labeling of cells and other biological systems.[9][17] The primary drawback is the longer reaction time required to achieve high conjugation yields, which might not be ideal for all applications.
Choosing the Right Linker:
The choice between this compound and DBCO-PEG-acid depends heavily on the specific requirements of the experiment:
-
For applications requiring extremely fast kinetics, low reagent concentrations, or in vivo pre-targeting strategies, this compound is the superior choice. [5][18]
-
For applications where linker stability is paramount and longer reaction times are acceptable, DBCO-PEG-acid is a robust and reliable option.
The inclusion of a PEG6 spacer in the TCO linker enhances its hydrophilicity, which can help to reduce aggregation and improve the solubility of the resulting bioconjugate.[19] Similar PEG spacers are also commonly incorporated into DBCO linkers for the same reason.[12] Ultimately, the optimal choice will be guided by the specific biomolecules involved, the desired reaction conditions, and the intended application of the final bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing Your Experiment: A Comprehensive Guide to the DBCO Magnetic Beads Protocol - nanomicronspheres [nanomicronspheres.com]
- 10. interchim.fr [interchim.fr]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. broadpharm.com [broadpharm.com]
- 13. interchim.fr [interchim.fr]
- 14. DBCO PEG Acid, DBCO-PEG-COOH [nanocs.net]
- 15. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 16. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 17. benchchem.com [benchchem.com]
- 18. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to Evaluating the Efficiency of TCO-PEG6-Acid Across Different Cell Lines
For researchers in cellular biology and drug development, the ability to specifically and efficiently label biomolecules on live cells is paramount. TCO-PEG6-acid, a key reagent in bioorthogonal chemistry, offers a powerful tool for this purpose. This guide provides a comprehensive comparison of this compound with alternative methods, supported by experimental data and detailed protocols to empower researchers to evaluate its efficiency in their specific cellular models.
The core of this compound's utility lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction, where the trans-cyclooctene (B1233481) (TCO) moiety rapidly and specifically "clicks" with a tetrazine (Tz) partner.[1] This reaction is renowned for its exceptional speed and biocompatibility, proceeding efficiently in complex biological environments without the need for toxic catalysts.[1][2] The PEG6 (polyethylene glycol) linker enhances the reagent's hydrophilicity and bioavailability.[3]
Comparative Analysis of Bioorthogonal Chemistries
The efficiency of a bioorthogonal reaction is primarily judged by its reaction kinetics. The TCO-tetrazine ligation stands out for its remarkably fast second-order rate constants, which are orders of magnitude higher than many other click chemistry reactions.[4] This is a critical advantage for in vivo and live-cell applications where reagent concentrations are low.[4]
Below is a comparison of the reaction kinetics for the TCO-tetrazine ligation and a common alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC) using DBCO (dibenzocyclooctyne).
| Feature | TCO-Tetrazine Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) | Strain-Promoted [3+2] Cycloaddition |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹[5] | ~1 M⁻¹s⁻¹ |
| Biocompatibility | Excellent, catalyst-free[1] | Excellent, catalyst-free |
| Common Cell Lines Used | A549, Jurkat T, NIH3T3, EL4, MDA-MB-231, HCT116, HeLa[6][7] | A549, Jurkat T, SKBR-3[6][8] |
Experimental Protocols
To aid researchers in their evaluation of this compound, detailed protocols for cell surface labeling and the assessment of labeling efficiency and cytotoxicity are provided below.
Protocol 1: Cell Surface Labeling with TCO-PEG6-NHS Ester and Tetrazine-Fluorophore
This protocol describes the labeling of cell surface proteins with a TCO group, followed by detection with a tetrazine-conjugated fluorophore.
Materials:
-
Cell line(s) of interest
-
TCO-PEG6-NHS ester
-
Anhydrous DMSO
-
PBS (phosphate-buffered saline), pH 7.4
-
Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash once with PBS. Resuspend the cell pellet in PBS at a concentration of 1-5 x 10⁶ cells/mL.
-
TCO Labeling:
-
Prepare a 10 mM stock solution of TCO-PEG6-NHS ester in anhydrous DMSO immediately before use.
-
Add a 10-20 fold molar excess of the TCO-PEG6-NHS ester stock solution to the cell suspension.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Washing: Wash the cells three times with cold FACS buffer to remove unreacted TCO-PEG6-NHS ester.
-
Tetrazine-Fluorophore Staining:
-
Prepare a stock solution of the tetrazine-fluorophore in DMSO.
-
Dilute the stock solution in FACS buffer to a final concentration of 5-20 µM.
-
Add the tetrazine-fluorophore solution to the TCO-labeled cells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Final Washes: Wash the cells two to three times with cold FACS buffer.
-
Analysis: Resuspend the cells in FACS buffer and analyze by flow cytometry using the appropriate laser and filter for the chosen fluorophore.[9][10]
Protocol 2: Cytotoxicity Assay
This protocol outlines a method to assess the potential cytotoxic effects of this compound on a given cell line using a standard MTT or CCK-8 assay.
Materials:
-
Cell line(s) of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT or CCK-8 assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a cell culture incubator.
-
Viability Assay:
-
Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. While PEG derivatives are generally considered non-toxic, it is crucial to empirically determine the IC50 for each cell line.[11][12][13]
Visualizing the Workflow and Reaction
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 11. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 12. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Superiority of TCO-PEG6-Acid Linkers in Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that dictates the success of bioconjugation, influencing the stability, specificity, and efficacy of the final product. While traditional N-hydroxysuccinimide (NHS) ester linkers have long served as a workhorse for modifying primary amines, the emergence of bioorthogonal chemistry has propelled trans-cyclooctene (B1233481) (TCO) linkers, such as TCO-PEG6-acid, to the forefront for applications demanding greater precision and stability.
This guide provides an objective, data-driven comparison of the this compound bioorthogonal strategy versus the conventional NHS ester direct labeling approach, highlighting the distinct advantages that TCO chemistry offers for complex biological applications.
Core Comparison: Reaction Strategy and Performance
The fundamental difference lies in the conjugation strategy. NHS esters provide a direct, one-step method to label proteins, while the this compound linker enables a more sophisticated two-step, bioorthogonal approach. This distinction is the source of the TCO linker's primary advantages in specificity and stability.
| Feature | This compound Strategy | NHS Ester Linker Strategy |
| Reaction Type | Two-step: 1) Amine acylation 2) Bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. | One-step: Amine acylation. |
| Specificity | Extremely High : The TCO group reacts exclusively with a tetrazine partner, even in complex biological media. This bioorthogonal nature prevents off-target reactions with other biological nucleophiles.[1][2][3] | Moderate : Reacts with any accessible primary amine (e.g., lysine (B10760008) side chains, N-terminus), leading to a heterogeneous mixture of conjugates and potential modification of functionally important sites.[4][] |
| Reaction Rate | The second-step TCO-tetrazine ligation is exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[6][7] This allows for efficient labeling at very low concentrations. | The reaction rate is rapid but is in direct competition with the hydrolysis of the NHS ester, which can significantly reduce yield.[4][] |
| Stability | High : The TCO linker itself is stable until it meets its tetrazine partner. The resulting dihydropyridazine (B8628806) bond is highly stable. The initial amide bond formed is also stable.[2][8] | Low to Moderate : NHS esters are highly susceptible to hydrolysis, especially at physiological or alkaline pH. This instability requires careful control of reaction conditions and can lead to reagent inactivation.[4][9][10] |
| Reaction Conditions | The TCO-tetrazine reaction is bioorthogonal, proceeding efficiently under physiological conditions (pH, temperature) without a catalyst.[1][11] The initial acylation step requires conditions similar to NHS esters. | Requires a specific pH range (typically 7.2-8.5) to balance amine reactivity and NHS ester hydrolysis.[4][9] Buffers containing primary amines (e.g., Tris) must be avoided.[9] |
| Versatility | Enables precise, multi-step labeling schemes, pre-targeting strategies for in vivo imaging, and the construction of complex bioconjugates with temporal control.[3][8] | Primarily used for direct, bulk labeling of biomolecules. Less suitable for multi-step or in vivo applications where specificity is paramount.[12][13] |
| PEG6 Spacer | The integrated hydrophilic PEG6 spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance, improving the accessibility of the TCO group for ligation.[7][11] | A PEG spacer can be included in the NHS ester design but is not an inherent feature of the chemistry itself. |
Quantitative Data: Stability and Reactivity
The performance differences are starkly illustrated by quantitative data on NHS ester hydrolysis and TCO-tetrazine ligation kinetics.
Table 1: Half-life of NHS Esters at Different pH Values
This table demonstrates the significant instability of NHS esters in aqueous solutions, a primary drawback compared to the TCO bioorthogonal approach. The rate of hydrolysis, which deactivates the linker, increases dramatically with pH.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[9][10] |
| 8.0 | 4 | 1 hour[4] |
| 8.6 | 4 | 10 minutes[4][9][10] |
Data compiled from multiple sources.[4][9][10]
Table 2: Second-Order Rate Constants for TCO-Tetrazine Ligation
The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions known, enabling efficient conjugation even at low reactant concentrations, which is ideal for in vivo applications.
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| TCO | 3,6-dipyridyl-s-tetrazine | ~2000 (in 9:1 Methanol/Water)[14] |
| Conformationally Strained TCO | Water-soluble tetrazine | > 10,000 |
| Highly Strained s-TCO | 3,6-diphenyl-s-tetrazine | 3100 (in Methanol)[15] |
| d-TCO | 3,6-dipyridyl-s-tetrazine | 366,000 (in Water)[15] |
Visualizing the Chemical Pathways
The following diagrams, generated using DOT language, illustrate the fundamental differences in the reaction mechanisms and experimental workflows.
Chemical Reaction Mechanisms
Experimental Workflow Comparison
Experimental Protocols
Protocol 1: General NHS Ester Conjugation to a Protein
This protocol provides a general guideline for labeling a protein with a standard NHS ester-activated molecule.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.
-
NHS ester reagent dissolved in an anhydrous organic solvent (e.g., DMF or DMSO) at ~10 mg/mL.[4]
-
Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette.
Methodology:
-
Preparation: Ensure the protein solution is at the desired concentration and pH. Amine-containing buffers like Tris are incompatible and must be removed.[9]
-
Reagent Addition: Immediately before use, prepare the NHS ester stock solution. Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently stirring. The final concentration of organic solvent should ideally be less than 10%.[4]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[4] If the payload is light-sensitive, protect the reaction from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. This will consume any unreacted NHS ester. Incubate for an additional 30 minutes.[4]
-
Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against a suitable buffer like PBS.[16][17]
Protocol 2: Two-Step Bioorthogonal Labeling Using this compound
This protocol outlines the process of first labeling a protein with the TCO moiety and then conjugating it to a tetrazine-labeled molecule.
Part A: Activation of this compound and Conjugation to Protein
Materials:
-
This compound.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0).
-
Protein solution (1-10 mg/mL) in a reaction buffer (e.g., PBS, pH 7.4).
-
Purification column or dialysis cassette.
Methodology:
-
Activation of Carboxylic Acid: In a microfuge tube, dissolve this compound in Activation Buffer. Add a 1.5-fold molar excess of both EDC and Sulfo-NHS to the this compound solution.
-
Incubation for Activation: Incubate the mixture for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.
-
Conjugation to Protein: Immediately add the activated TCO-PEG6-Sulfo-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the TCO linker over the protein is a good starting point.
-
Incubation for Conjugation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purification: Purify the TCO-labeled protein from excess reagents using size-exclusion chromatography or dialysis to obtain the "TCO-Protein" conjugate.
Part B: Bioorthogonal Ligation with a Tetrazine-Payload
Materials:
-
Purified TCO-Protein conjugate from Part A.
-
Tetrazine-labeled payload (e.g., fluorescent dye, drug molecule) dissolved in a compatible solvent (e.g., DMSO, water).
-
Reaction Buffer (e.g., PBS, pH 7.4).
Methodology:
-
Reactant Preparation: Prepare the TCO-Protein conjugate in the reaction buffer. Dilute the tetrazine-payload stock solution into the reaction buffer.
-
Ligation Reaction: Add the tetrazine-payload to the TCO-Protein solution. A 1.5- to 3-fold molar excess of the tetrazine is typically sufficient due to the rapid reaction kinetics.
-
Incubation: The reaction is often complete within 30-60 minutes at room temperature.[2]
-
Purification (Optional): If necessary, remove any excess tetrazine-payload via size-exclusion chromatography or dialysis, though the high efficiency of the reaction often minimizes the need for this step.
Conclusion
While NHS ester linkers offer a simple method for direct bioconjugation, they are hampered by significant limitations, including susceptibility to hydrolysis and a lack of specificity that can compromise the function of the target biomolecule.
The this compound linker, leveraged in a two-step bioorthogonal strategy, overcomes these challenges decisively. Its key advantages include:
-
Unmatched Specificity: The TCO-tetrazine reaction is highly selective, eliminating off-target reactions in complex biological environments.[2][3]
-
Superior Stability: The bioorthogonal nature of the TCO group avoids the competing hydrolysis reaction that plagues NHS esters.[18]
-
Rapid and Efficient Kinetics: The extremely fast ligation rate allows for effective labeling at low concentrations, crucial for in vivo studies and sensitive applications.[6]
-
Enhanced Control and Versatility: The two-step process enables precise control over the labeling process and facilitates advanced applications like pre-targeted drug delivery and imaging.[8]
For researchers engaged in developing sophisticated antibody-drug conjugates, advanced diagnostics, and in vivo imaging agents, the this compound linker represents a superior technological choice, providing the stability, precision, and reliability required for next-generation bioconjugates.
References
- 1. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI Deutschland GmbH [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. This compound | AxisPharm [axispharm.com]
- 12. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 14. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 15. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lumiprobe.com [lumiprobe.com]
- 17. interchim.fr [interchim.fr]
- 18. escholarship.org [escholarship.org]
literature review of TCO-PEG6-acid applications and limitations
A Comparative Guide to TCO-PEG6-Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, this compound, has emerged as a valuable tool in the field of bioconjugation.[1] Its design, featuring a trans-cyclooctene (B1233481) (TCO) group, a hydrophilic six-unit polyethylene (B3416737) glycol (PEG6) spacer, and a terminal carboxylic acid, offers a versatile platform for linking molecules.[1] This guide provides a comprehensive comparison of this compound's applications and limitations, supported by experimental data and protocols, to aid researchers in making informed decisions for their specific needs.
Core Applications of this compound
This compound is primarily utilized for its ability to participate in two distinct and crucial reactions:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The highly strained TCO group reacts rapidly and specifically with tetrazine-labeled molecules.[2][3] This "click chemistry" reaction is bioorthogonal, meaning it can occur in complex biological systems without interfering with native processes.[2][4] It is known for its exceptionally fast kinetics, with second-order rate constants reaching up to 1 x 10⁶ M⁻¹s⁻¹.[2][4]
-
Amide Bond Formation: The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins and antibodies (e.g., lysine (B10760008) residues).[1][4]
This dual functionality makes this compound a powerful linker for a variety of applications, including:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach therapeutic payloads to antibodies for targeted drug delivery.
-
Molecular Imaging and Diagnostics: TCO-labeled probes enable the real-time tracking and visualization of biomolecules in living organisms.[1][2]
-
Protein and Antibody Labeling: It allows for the precise, site-specific labeling of proteins and antibodies without significantly affecting their function.[2]
-
Probe Development: The versatility of the TCO group allows for the creation of customized probes for various research applications in cellular imaging and diagnostics.[1][4]
The inclusion of the PEG6 spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces steric hindrance, and can improve the stability and circulation time of drugs in vivo.[1][2]
Limitations and Considerations
Despite its advantages, this compound is not without its limitations:
-
Stability of the TCO Group: The strained TCO ring, while crucial for its reactivity, can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form.[5] This can be promoted by the presence of thiols.[3] Some studies have shown that certain TCO derivatives can experience significant degradation in serum over several hours.[6] However, the stability can be improved by increasing steric hindrance near the TCO group.[6]
-
Hydrolysis of Activated Esters: When the carboxylic acid is activated (e.g., as an NHS ester) for conjugation to amines, it becomes susceptible to hydrolysis.[7] Therefore, the reagent should be dissolved immediately before use, and stock solutions should not be stored.[7]
-
Storage and Handling: this compound and its derivatives are typically stored at -20°C and protected from moisture and light to maintain their integrity.[1]
Comparative Performance Data
The choice of a bioorthogonal linker often depends on the specific requirements of the experiment, such as the desired reaction speed and the stability needed for the application.
| Linker Type | Reaction Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| TCO | Tetrazine | Up to 1 x 10⁶[2][4] | Extremely fast kinetics, catalyst-free.[2] | Potential for isomerization, thiol sensitivity.[3][5] |
| DBCO | Azide | ~1 | Good stability, widely used in SPAAC. | Slower kinetics compared to TCO-tetrazine. |
| BCN | Azide | ~0.1-1 | Good stability. | Slower kinetics. |
| Thiol-Maleimide | Thiol (Cysteine) | ~10²-10³ | Cysteine-specific conjugation. | Potential for retro-Michael addition (reversibility), reaction with glutathione.[8] |
| Hydrazone/Oxime | Carbonyl | Variable | pH-sensitive cleavage can be useful for drug release.[8] | Stability is highly pH-dependent.[8] |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation using this compound
This protocol describes the general workflow for labeling a primary amine-containing biomolecule (e.g., a protein) with this compound and then conjugating it to a tetrazine-labeled molecule.
Methodology:
Step 1: Activation of this compound and Conjugation to a Biomolecule
-
Reagent Preparation:
-
Dissolve the amine-containing biomolecule (e.g., protein) in a non-amine-containing buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-7.5) to a final concentration of 1-10 mg/mL.[7]
-
Immediately before use, dissolve TCO-PEG6-NHS ester in an anhydrous organic solvent like DMSO or DMF to a concentration of approximately 10 mM.[7] The NHS-ester form of this compound is commonly used as it is pre-activated for reaction with amines.
-
-
Conjugation Reaction:
-
Purification:
Step 2: Bioorthogonal Ligation with a Tetrazine-Labeled Molecule
-
Reaction Setup:
-
Combine the purified TCO-functionalized biomolecule with the tetrazine-labeled molecule in a suitable buffer (e.g., PBS). A 1.5- to 5-fold molar excess of the tetrazine reagent is often used.
-
-
Incubation:
-
The reaction is typically very fast and can be complete within minutes to an hour at room temperature.
-
-
Final Purification:
-
Purify the final conjugate to remove any unreacted tetrazine-labeled molecule, if necessary, using an appropriate method like SEC.
-
Protocol 2: General Procedure for Labeling Proteins with TCO-PEG-NHS Ester
This protocol provides a more detailed procedure for the first part of the workflow: attaching the TCO moiety to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
TCO-PEG-NHS ester (e.g., TCO-PEG6-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, SEC column)
Procedure:
-
Equilibrate the vial of TCO-PEG-NHS ester to room temperature before opening to prevent moisture condensation.[7]
-
Prepare a 1-10 mg/mL solution of your protein in an amine-free buffer.
-
Immediately before use, prepare a ~10 mM solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[7]
-
Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing.[7]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[9][10]
-
(Optional) Quench the reaction by adding a small amount of a primary amine-containing buffer, like Tris, to consume any unreacted NHS ester.
-
Remove excess, unreacted TCO reagent by dialysis or size-exclusion chromatography.[7]
-
The resulting TCO-labeled protein is now ready for the subsequent bioorthogonal reaction with a tetrazine-modified molecule.
Alternatives to this compound
The field of bioconjugation offers a variety of linkers, each with its own set of advantages.
-
DBCO (Dibenzocyclooctyne) and BCN (Bicyclo[6.1.0]nonyne) Linkers: These are widely used for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[8] They offer excellent stability but generally have slower reaction kinetics compared to the TCO-tetrazine ligation.[8]
-
Alkyne and Azide Linkers: These are the foundational components of "click chemistry." They can react via SPAAC (with strained alkynes like DBCO) or copper-catalyzed azide-alkyne cycloaddition (CuAAC).[11] While CuAAC is very efficient, the copper catalyst can be toxic to cells, limiting its in vivo applications.[8]
-
Maleimide Linkers: These are commonly used for site-specific conjugation to cysteine residues on proteins.[11] The resulting thioether bond is generally stable, but can be susceptible to exchange with other thiols like glutathione.[8]
The choice between this compound and its alternatives will depend on the specific experimental context, including the required reaction speed, the stability of the biomolecules involved, and the chemical environment of the conjugation.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 5. TCO-PEG6-amine, 2353409-94-4 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. purepeg.com [purepeg.com]
Safety Operating Guide
Proper Disposal of TCO-PEG6-acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This document provides procedural guidance for the safe and proper disposal of TCO-PEG6-acid, a bifunctional linker commonly used in bioconjugation and drug development. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Understanding the Compound
| Component | Key Characteristics Related to Disposal |
| trans-cyclooctene (B1233481) (TCO) | Highly reactive due to ring strain; may be flammable. Should be treated as a reactive chemical waste. |
| Polyethylene (B3416737) Glycol (PEG) | Generally considered to have low toxicity and is biodegradable. However, it is best to avoid disposal into wastewater systems. |
| Carboxylic Acid | Corrosive in high concentrations. Can be neutralized with a weak base. |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound and its associated waste depends on its form: unreacted reagent, reaction mixtures, or contaminated labware.
1. Unreacted (Neat) this compound:
-
Waste Collection: Collect unreacted this compound in its original container or a clearly labeled, compatible waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
2. Reaction Mixtures Containing this compound:
-
Quenching: Before disposal, ensure that all reactive components in the mixture, particularly the TCO group, have been fully quenched.
-
pH Neutralization: For aqueous solutions, check the pH. If the solution is acidic due to the carboxylic acid group, neutralize it by slowly adding a weak base such as sodium bicarbonate until the pH is between 6.0 and 8.0. Monitor the pH using pH paper or a meter. Be cautious of potential gas evolution (carbon dioxide) during neutralization.
-
Waste Collection: Collect the neutralized reaction mixture in a labeled hazardous waste container.
-
Labeling: The label should list all chemical constituents of the mixture.
-
Disposal: Dispose of the container through your institution's EHS department.
3. Contaminated Solid Waste:
-
Collection: Place all solid waste contaminated with this compound, such as gloves, weighing paper, pipette tips, and absorbent pads, into a designated hazardous waste bag or container.
-
Labeling: Clearly label the container as "Hazardous Waste" and indicate the contaminant (this compound).
-
Disposal: Dispose of the solid waste container through your institution's EHS department.
4. Contaminated Glassware:
-
Decontamination: Rinse the glassware with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) to remove residual this compound.
-
Rinsate Collection: Collect the initial solvent rinsate as hazardous liquid waste.
-
Washing: After the initial rinse, the glassware can typically be washed with soap and water.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this document is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations for chemical waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
